molecular formula C20H41I B8222513 9-(Iodomethyl)nonadecane

9-(Iodomethyl)nonadecane

Cat. No.: B8222513
M. Wt: 408.4 g/mol
InChI Key: XFAUJLCVKQRWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(Iodomethyl)nonadecane is a useful research compound. Its molecular formula is C20H41I and its molecular weight is 408.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9-(iodomethyl)nonadecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41I/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20H,3-19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAUJLCVKQRWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 9-(Iodomethyl)nonadecane (CAS 1043023-53-5): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 9-(Iodomethyl)nonadecane is a specialized chemical for which extensive peer-reviewed data is not publicly available. This guide has been constructed by leveraging established principles of organic chemistry and extrapolating data from structurally analogous long-chain alkyl halides. All predicted data and proposed protocols are intended for informational purposes and should be validated experimentally.

Introduction

This compound is a long-chain, branched primary alkyl iodide. Its molecular structure, featuring a twenty-carbon branched aliphatic tail coupled with a reactive iodomethyl group, makes it a valuable lipophilic building block in organic synthesis. The large, non-polar hydrocarbon tail imparts significant solubility in organic solvents and hydrophobic character, while the carbon-iodine bond serves as a versatile reactive site for nucleophilic substitution. This unique combination of properties suggests potential utility in the synthesis of novel surfactants, lipids for drug delivery systems, functionalized polymers, and as a bulky side-chain in the development of new active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its predicted properties, a robust synthesis strategy, and its potential reactivity and applications.

Section 1: Physicochemical and Spectroscopic Profile (Predicted)

The physical and chemical properties of this compound are primarily dictated by its large hydrocarbon structure and the presence of the terminal iodine atom. The following properties are predicted based on its structure and data from similar long-chain alkyl halides.[1][2]

Predicted Physicochemical Properties

A summary of the core physicochemical properties for this compound is presented below.[3][4][5][6]

PropertyPredicted Value / DescriptionSource
CAS Number 1043023-53-5[7]
Molecular Formula C₂₀H₄₁I[5]
Molecular Weight 408.44 g/mol [5]
IUPAC Name This compound[5]
Appearance Colorless to pale yellow liquid or low-melting solid at room temperature.Analogy
Boiling Point 428.2 ± 13.0 °C (Predicted)[3]
Density 1.080 ± 0.06 g/cm³ (Predicted)[3]
Solubility Insoluble in water[8]; Soluble in common organic solvents (e.g., hexanes, ethyl acetate, dichloromethane, acetone).[8]
XLogP3 11.5[5]
Predicted Spectroscopic Signature

Spectroscopic analysis is essential for the structural confirmation of this compound. The following are the predicted key features for ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9][10][11][12]

  • ¹H NMR (Proton NMR):

    • ~3.20 ppm (doublet, 2H): The two protons of the iodomethyl group (-CH₂I). This signal is deshielded by the adjacent electronegative iodine atom and appears as a doublet due to coupling with the single proton at the C9 position.[13]

    • ~1.20-1.60 ppm (multiplet, ~36H): A large, complex signal corresponding to the numerous methylene (-CH₂-) groups in the long alkyl chains.[14]

    • ~0.88 ppm (triplet, 6H): The terminal methyl (-CH₃) protons of the two alkyl chains.

  • ¹³C NMR (Carbon NMR):

    • ~10-15 ppm: The carbon of the iodomethyl group (-CH₂I). The "heavy atom effect" of iodine typically shifts the alpha-carbon to a higher field (lower ppm value) compared to other alkyl halides.[15][16]

    • ~22-35 ppm: A series of peaks corresponding to the methylene (-CH₂-) carbons of the alkyl chains.[14][17]

    • ~14 ppm: The terminal methyl (-CH₃) carbons.

    • The carbon at the branch point (C9) will appear in the aliphatic region, with its exact shift influenced by the substituent.[18]

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak at m/z = 408.44.

    • Key Fragments: Expect to see a prominent peak at m/z = 281 (M - I)⁺ corresponding to the loss of the iodine atom, and a series of fragment ions differing by 14 amu (-CH₂-) resulting from the fragmentation of the alkyl chains.

Section 2: Synthesis and Purification Strategies

As a specialized chemical, this compound is not typically prepared by direct functionalization of the parent alkane due to the molecule's general lack of reactivity and the difficulty in controlling regioselectivity.[19][20][21] A more reliable and targeted approach involves the conversion of a precursor alcohol, 9-(hydroxymethyl)nonadecane. Two highly effective and field-proven methodologies for this transformation are the Appel reaction and the Finkelstein reaction.

Proposed Synthesis via the Appel Reaction

The Appel reaction provides a mild and efficient one-step conversion of an alcohol to an alkyl iodide using triphenylphosphine (PPh₃) and iodine (I₂).[22][23][24][25] The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[24][25]

Appel Reaction Workflow cluster_reactants Reactants & Reagents cluster_process Process Alcohol 9-(Hydroxymethyl)nonadecane Mixing Combine reactants at 0 °C Alcohol->Mixing Reagents PPh₃, I₂, Imidazole Reagents->Mixing Solvent DCM / Acetonitrile Solvent->Mixing Reaction Warm to RT, stir 4-12 h Mixing->Reaction Exothermic Workup Aqueous Wash (Na₂S₂O₃) Reaction->Workup Purification Column Chromatography (Silica Gel, Hexanes) Workup->Purification Product This compound Purification->Product Byproduct Triphenylphosphine Oxide Purification->Byproduct SN2 Reactivity cluster_nucleophiles Nucleophiles (Nu⁻) cluster_products Sₙ2 Products (R-CH₂-Nu) center_node This compound (R-CH₂I) Ether Ether (R-CH₂-OR') center_node->Ether + R'-O⁻ Ester Ester (R-CH₂-OOCR') center_node->Ester + R'-COO⁻ Amine_prod Amine (R-CH₂-NR'₂) center_node->Amine_prod + R'₂NH Nitrile Nitrile (R-CH₂-CN) center_node->Nitrile + CN⁻ RO Alkoxide (R'-O⁻) RCOO Carboxylate (R'-COO⁻) RNH Amine (R'₂NH) CN Cyanide (CN⁻)

Sources

1-Iodo-2-octyldodecane chemical structure and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Iodo-2-octyldodecane: Structure, Synthesis, and Potential Applications in Drug Development

This guide provides a comprehensive overview of 1-Iodo-2-octyldodecane, a lipophilic alkyl halide with significant potential in pharmaceutical and materials science. While not as extensively documented as its parent alcohol, 2-octyldodecanol, its unique combination of a branched, high molecular weight alkyl chain and a reactive iodide functional group makes it a compound of interest for researchers and drug development professionals. This document will cover its chemical structure, synonyms, predicted properties, a detailed synthetic protocol, and a discussion of its potential applications, particularly in the realm of drug delivery and formulation.

Chemical Structure and Synonyms

1-Iodo-2-octyldodecane is a branched-chain alkyl iodide. Its structure consists of a twenty-carbon alkyl backbone with an iodine atom attached to the first carbon of the dodecyl chain, which is substituted at the second position with an octyl group.

Chemical Structure:

Caption: Proposed workflow for the synthesis of 1-Iodo-2-octyldodecane.

Potential Applications in Drug Development

The unique structural features of 1-Iodo-2-octyldodecane make it a promising candidate for various applications in drug development, primarily leveraging the properties of its 2-octyldodecyl backbone. The parent alcohol, 2-octyldodecanol, is known for its excellent solvent, emollient, and penetration-enhancing properties in topical and transdermal formulations. [1][2]

Lipophilic Building Block in Drug Synthesis

The 2-octyldodecyl group is a highly lipophilic moiety. Incorporating this group into a drug molecule can significantly increase its lipophilicity, which can be advantageous for:

  • Enhanced Membrane Permeability: Increasing the ability of a drug to cross cellular membranes, which is often a critical factor for oral bioavailability and topical delivery.

  • Targeting Lipid-Rich Environments: Directing drugs to lipid-rich tissues or cellular compartments.

  • Prodrug Strategies: The 2-octyldodecyl group can be attached to a parent drug as a temporary lipophilic promoiety to improve its absorption, which is then cleaved in vivo to release the active drug.

Advanced Drug Delivery Systems

The long, branched alkyl chain of 1-Iodo-2-octyldodecane makes it an excellent component for the formulation of advanced drug delivery systems.

  • Nanoemulsions and Nanoparticles: 2-Octyldodecanol is frequently used as the oil phase in the formulation of nanoemulsions for drug delivery. [3]1-Iodo-2-octyldodecane could serve a similar role, with the added benefit of the reactive iodide group for further functionalization or as a synthetic handle.

  • Lipid-Based Formulations: It can be incorporated into solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) to improve the solubility and bioavailability of poorly water-soluble drugs. [1]

Penetration Enhancer for Topical and Transdermal Delivery

2-Octyldodecanol is recognized as a penetration enhancer that can fluidize the lipid bilayers of the stratum corneum, thereby reducing the barrier function of the skin and facilitating drug permeation. [2]It is plausible that 1-Iodo-2-octyldodecane would exhibit similar properties, making it a valuable excipient in the development of topical and transdermal drug products.

Radiopharmaceutical Synthesis

The presence of an iodine atom allows for the potential synthesis of radioiodinated analogs of 1-Iodo-2-octyldodecane. Radioiodine isotopes are widely used in nuclear medicine for both diagnostic imaging and targeted radiotherapy. [4]A radioiodinated version of this molecule could be explored as a building block for novel radiopharmaceuticals, where the lipophilic tail could influence biodistribution and cellular uptake.

Conclusion

1-Iodo-2-octyldodecane, while not a widely commercialized chemical, represents a molecule with significant untapped potential in the field of drug development. Its synthesis from the readily available 2-octyldodecanol is straightforward. The combination of a highly branched, lipophilic alkyl chain and a reactive iodide functional group makes it a versatile tool for medicinal chemists and formulation scientists. Further research into its specific properties and applications is warranted to fully explore its utility in creating more effective and targeted therapeutic agents.

References

  • Ataman Kimya. (n.d.). OCTYLDODECANOL. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Octyldodecanol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Iodododecane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Octyldodecanol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). OCTYLDODECANOL. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]

  • Google Patents. (2017). US20170204022A1 - Method for the Preparation of Iodoalkanes.
  • Organic Syntheses. (n.d.). 2-Iodothiophene. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimising the Use of Open-source Software Applications in Drug Discovery. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Retrieved from [Link]

  • Wiley Analytical Science. (2002). LC/MS Applications in Drug Development. Retrieved from [Link]

  • YouTube. (2025, September 17). Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. Retrieved from [Link]

Sources

Technical Guide: Design and Synthesis of Long-Chain Branched Alkyl Halide Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the structural engineering, synthesis, and application of long-chain branched alkyl halides (e.g., 2-hexyldecyl bromide, 2-octyldodecyl iodide). Unlike their linear counterparts, these branched motifs introduce critical "free volume" into molecular assemblies. This steric bulk is the functional engine behind two major biotechnological and material science breakthroughs: the endosomal escape of Lipid Nanoparticles (LNPs) in mRNA delivery and the solubility processing of conjugated polymers in organic electronics.

Part 1: Structural Significance & Thermodynamics

The transition from a linear alkyl chain (e.g.,


-octadecyl) to a branched Guerbet-type chain (e.g., 2-hexyldecyl) is not merely cosmetic; it fundamentally alters the thermodynamics of self-assembly.
The "Free Volume" Mechanism

Linear chains crystallize efficiently due to high van der Waals contact area, leading to high melting points and poor solubility. Branching disrupts this packing.

  • Entropy (

    
    ):  Branching increases the conformational degrees of freedom in the liquid state.
    
  • Enthalpy (

    
    ):  Branching reduces the lattice energy required to break crystal packing.
    

In LNP design, this manifests as the Critical Packing Parameter (CPP) . Branched tails give lipids a "cone" shape (CPP > 1), which promotes the formation of the inverted hexagonal phase (


) required to fuse with and rupture the endosomal membrane, releasing mRNA into the cytosol.
Visualization: The Branching Effect

BranchingLogic Linear Linear Alkyl Chain Packing High Crystallinity (Low Free Volume) Linear->Packing Branched Branched Alkyl Chain (Guerbet Type) Disorder Steric Disruption (High Free Volume) Branched->Disorder Solubility Enhanced Solubility (Organic Electronics) Packing->Solubility Poor Solubility Disorder->Solubility Lower Lattice Energy LNP Cone Geometry (CPP > 1) Endosomal Escape Disorder->LNP Membrane Fusion

Figure 1: Logical flow demonstrating how alkyl branching alters physical properties to enable specific high-value applications.

Part 2: Synthetic Strategy – The Appel Protocol

The Challenge of Branching

Converting a long-chain branched alcohol (e.g., 2-hexyldecanol) to a halide is non-trivial.

  • Steric Hindrance: The

    
    -branching point shields the hydroxyl group, slowing down 
    
    
    
    reactions.
  • Rearrangement Risk: Acidic conditions (like

    
    ) can trigger carbocation shifts, isomerizing the precise branching pattern.
    

The Solution: The Appel Reaction (


).[1]
This method is preferred because it proceeds under neutral conditions and drives the reaction via the formation of a strong Phosphine-Oxygen bond, overcoming steric hindrance without generating free carbocations.
Validated Protocol: Synthesis of 2-Hexyldecyl Bromide[4]

Reagents:

  • Substrate: 2-Hexyl-1-decanol (1.0 equiv)

  • Halogen Source: Carbon Tetrabromide (

    
    ) (1.25 equiv)
    
  • Activator: Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck round bottom flask under Argon atmosphere, dissolve 2-hexyldecanol (e.g., 10g) and

    
     in anhydrous DCM (
    
    
    
    concentration relative to alcohol).
  • Thermal Control (Critical): Cool the solution to 0°C using an ice bath. The reaction is exothermic; failure to cool can lead to side-product formation.

  • Addition: Dissolve

    
     in minimal DCM and add it dropwise via an addition funnel over 30 minutes.
    
    • Observation: The solution will turn from colorless to a yellowish hue. A white precipitate (Triphenylphosphine oxide, TPPO) may begin to form.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor via TLC (Hexanes eluent).[2] The alcohol spot (

    
    ) should disappear, replaced by the halide spot (
    
    
    
    ).
  • Workup (The TPPO Problem):

    • Add

      
      -Heptane (volume equal to DCM) to the reaction mixture.
      
    • Stir vigorously for 15 minutes. TPPO is insoluble in heptane/DCM mixtures and will precipitate further.

    • Filter through a fritted glass funnel or a pad of Celite.

    • Concentrate the filtrate in vacuo.

  • Purification:

    • Option A (Distillation): For chains

      
      , high-vacuum fractional distillation is possible but requires 
      
      
      
      to prevent elimination.
    • Option B (Chromatography - Recommended): Flash column chromatography using 100% Hexanes. The non-polar alkyl halide elutes rapidly, while residual TPPO remains on the baseline.

Experimental Workflow Diagram

AppelWorkflow Start Reactants: Branched Alcohol + CBr4 in DCM (0°C) Add Dropwise Addition: PPh3 in DCM Start->Add Inter Intermediate: Oxyphosphonium Salt Add->Inter Activation React Reaction: SN2 Substitution (RT, 3-12h) Inter->React Nucleophilic Attack Workup Workup: Add Heptane -> Filter TPPO React->Workup Precipitation Pure Final Product: 2-Hexyldecyl Bromide (Colorless Oil) Workup->Pure Silica Column (100% Hexanes)

Figure 2: Step-by-step synthetic workflow for the Appel reaction conversion of Guerbet alcohols to bromides.

Part 3: Application & Performance Data

Lipid Nanoparticles (LNPs) for mRNA Delivery

The efficacy of LNPs relies on the Ionizable Lipid .[3][4] Recent studies (e.g., Moderna's SM-102, Pfizer's ALC-0315) and next-gen lipids utilize branched tails to optimize endosomal escape.

FeatureLinear Tail (e.g., C14)Branched Tail (e.g., 2-hexyldecyl)Impact on LNP
Geometry CylindricalCone-shapedBranched lipids destabilize the endosomal bilayer more effectively.
Fluidity Low (Crystalline)High (Fluid)Higher fluidity aids in fusion with cell membranes.
pKa Shift MinimalSignificantBranching can subtly shield the amine, tuning the apparent pKa to the optimal 6.2–6.5 range.

Key Insight: A study comparing linear vs. branched lipidoids demonstrated that lipids with a simple one-carbon branch (isostearyl-like) or Guerbet-like tails improved mRNA expression in vivo by over 10-fold compared to linear analogs due to enhanced endosomal disruption [7].

Organic Electronics (OPV/OTFT)

In conjugated polymers, the alkyl halide is used to alkylate the backbone (e.g., thiophene units).

  • Solubility: Branched chains (2-ethylhexyl, 2-octyldodecyl) prevent the rigid polymer backbone from precipitating during solution processing (spin-coating/printing).

  • 
    -Stacking:  While branching aids solubility, excessive bulk can disrupt charge transport. The "branching point" distance is critical. Moving the branch point away from the backbone (e.g., using a propyl spacer) can recover crystallinity while maintaining solubility [4].
    

Part 4: Quality Control & Characterization

Trustworthiness in synthesis requires rigorous validation.

  • 
    -NMR Spectroscopy: 
    
    • Diagnostic Shift: The methylene protons adjacent to the alcohol (

      
      ) typically appear at 
      
      
      
      . Upon conversion to bromide (
      
      
      ), this signal shifts upfield to
      
      
      (doublet,
      
      
      ).
    • Purity Check: Ensure no triplet at

      
       (unreacted alcohol).
      
  • GC-MS / MALDI-TOF:

    • Branched halides often do not fly well in ESI-MS. GC-MS is preferred for

      
      .
      
    • Look for the characteristic isotope pattern of Bromine (

      
      ).
      
  • Impurity Alert:

    • Triphenylphosphine Oxide (TPPO):

      
      -NMR is the best detector. A singlet at 
      
      
      
      indicates residual TPPO.

References

  • Appel, R. (1975).[5][6] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[5] Angewandte Chemie International Edition, 14(12), 801–811.[5] Link

  • Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy, 25(7), 1467-1475. Link

  • Hassett, K. J., et al. (2019). "Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines." Molecular Therapy - Nucleic Acids, 15, 1-11. Link

  • Lei, T., et al. (2013). "Impact of Alkyl Side Chains on the Crystallinity and Charge Transport of Conjugated Polymers." Journal of the American Chemical Society, 135(40), 14920-14923. Link

  • Organic Chemistry Portal. "Appel Reaction: Mechanism and Procedures." Link

  • Sato, Y., et al. (2022). "Novel Branched Lipid Created for mRNA Delivery."[4][7][8] Small Science. Link

  • Whitehead, K. A., et al. (2014). "Degradable lipid nanoparticles with predictable in vivo siRNA delivery activity." Nature Communications, 5, 4277. Link

Sources

Methodological & Application

Application Notes and Protocols for the Preparation of Branched Surfactants from Alkyl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of branched surfactants, with a specific focus on methodologies commencing with alkyl iodides as key building blocks. Branched surfactants exhibit unique physicochemical properties compared to their linear counterparts, including lower melting points, enhanced thermal and oxidative stability, and improved performance in applications such as emulsification, wetting, and detergency.[1][2][3] This document details several synthetic strategies to introduce branching into the hydrophobic tail of surfactants, leveraging the reactivity of alkyl iodides in forming branched precursors. Detailed protocols for the synthesis of anionic, cationic, and non-ionic branched surfactants are presented, along with methods for their characterization.

Introduction: The Advantage of Branching in Surfactant Design

Surfactants are amphiphilic molecules that reduce surface and interfacial tension, making them indispensable in a vast array of applications, from pharmaceuticals and cosmetics to industrial cleaning and enhanced oil recovery. The performance of a surfactant is intrinsically linked to its molecular architecture, particularly the structure of its hydrophobic tail.

While linear alkyl chains have been the traditional choice for surfactant hydrophobes, the introduction of branching offers significant advantages:

  • Enhanced Water Solubility and Lower Krafft Point: The presence of branching disrupts the crystalline packing of surfactant molecules, leading to improved water solubility and a lower Krafft temperature (the temperature at which surfactants begin to form micelles).[4]

  • Improved Emulsification and Wetting: Branched surfactants can create more stable emulsions and exhibit superior wetting properties on hydrophobic surfaces.[2][5]

  • Lower Foaming: In applications where excessive foam is undesirable, branched surfactants often exhibit reduced foaming compared to their linear isomers.[2]

  • Enhanced Biodegradability: Certain types of branching, such as the Guerbet type, can lead to improved biodegradability.[2]

  • Unique Interfacial Properties: The branched structure can lead to a different arrangement at interfaces, resulting in lower surface tension.[5][6]

Alkyl iodides are particularly useful starting materials for the synthesis of branched hydrophobes due to the high reactivity of the carbon-iodine bond in nucleophilic substitution and organometallic reactions.

Synthesis of Branched Hydrophobic Precursors from Alkyl Iodides

The initial step in the synthesis of branched surfactants from alkyl iodides is the creation of a branched hydrophobic core. Several classic organic reactions can be employed for this purpose.

Grignard Reaction for Branched Alcohols and Carboxylic Acids

Alkyl iodides readily form Grignard reagents upon reaction with magnesium metal.[7][8] These organometallic compounds are potent nucleophiles and can be used to construct branched structures.

Workflow for Grignard-based Synthesis of Branched Precursors:

Alkyl_Iodide Alkyl Iodide (R-I) Mg Mg / Dry Ether Alkyl_Iodide->Mg Reaction Grignard Grignard Reagent (R-MgI) Mg->Grignard Epoxide Epoxide Grignard->Epoxide Nucleophilic Attack CO2 CO2 Grignard->CO2 Nucleophilic Attack Branched_Alcohol Branched Alcohol Epoxide->Branched_Alcohol Hydrolysis Carboxylation Carboxylation CO2->Carboxylation Branched_Carboxylic_Acid Branched Carboxylic Acid Carboxylation->Branched_Carboxylic_Acid Acid Workup Branched_Alcohol Branched Alcohol Base Strong Base (e.g., NaH) Branched_Alcohol->Base Deprotonation Alkoxide Branched Alkoxide Base->Alkoxide Alkyl_Iodide Alkyl Iodide (e.g., I-(CH2CH2O)n-R') Alkoxide->Alkyl_Iodide Nucleophilic Attack Ether_Linkage Ether Linkage Formation (SN2) Alkyl_Iodide->Ether_Linkage Branched_Ether Branched Ether Ether_Linkage->Branched_Ether

Sources

grafting 9-(Iodomethyl)nonadecane onto polymer backbones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Grafting of 9-(Iodomethyl)nonadecane onto Polymer Backbones: A Guide for Advanced Drug Delivery Systems

Abstract

The conjugation of long alkyl chains to polymer backbones is a critical strategy in the development of advanced drug delivery systems. This modification allows for the precise tuning of a polymer's physicochemical properties, particularly its hydrophobicity. Such tailored polymers are instrumental in creating sophisticated nano-architectures like micelles and nanoparticles for the encapsulation and controlled release of hydrophobic therapeutic agents.[1][2] This guide provides a detailed exploration of methodologies for grafting this compound, a C20 lipophilic moiety, onto various polymer backbones. We will delve into the causality behind selecting specific synthetic routes, offering detailed, field-proven protocols for two primary strategies: a "grafting to" approach via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a direct nucleophilic substitution. This document is intended for researchers, scientists, and drug development professionals seeking to create novel biomaterials with precisely engineered properties.

Introduction: The Rationale for Lipophilic Modification

The efficacy of many potent drug candidates is often hampered by poor aqueous solubility. Polymeric drug carriers offer a solution, but their performance is intrinsically linked to their chemical structure. Grafting long alkyl chains, such as the nonadecane moiety, onto a hydrophilic or amphiphilic polymer backbone introduces hydrophobic domains.[2] This modification is not merely an addition but a strategic transformation that enables:

  • Self-Assembly into Nanocarriers: The resulting amphiphilic graft copolymers can self-assemble in aqueous environments to form core-shell structures like micelles. The hydrophobic core, formed by the aggregated nonadecane chains, serves as a reservoir for lipophilic drugs, while the hydrophilic shell provides stability and biocompatibility.

  • Enhanced Drug Loading Capacity: The creation of a pronounced hydrophobic core significantly increases the loading capacity for poorly water-soluble drugs compared to unmodified polymer backbones.[2]

  • Modulated Drug Release Kinetics: The release of the encapsulated drug is governed by the stability and nature of the hydrophobic core, allowing for sustained and controlled release profiles.[1]

This compound is an excellent candidate for this purpose. Its long C19 chain provides substantial hydrophobicity, while the primary iodide offers a reactive handle for covalent attachment to a polymer backbone.

Profile: this compound

To effectively utilize this reagent, understanding its fundamental properties is crucial.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 1043023-53-5[4]
Molecular Formula C₂₀H₄₁I[3]
Molecular Weight 408.44 g/mol [4]
Appearance White crystals or powder[5]
Boiling Point 428.2 ± 13.0 °C (Predicted)[4]

Grafting Strategies: "Grafting To" vs. "Grafting From"

There are two principal strategies for creating graft copolymers, each with distinct advantages and implications for the final product's architecture.[6][7]

  • "Grafting To": This method involves attaching pre-synthesized side chains (in this case, a derivative of this compound) onto a reactive polymer backbone.[7] Its key advantage is that both the backbone and the side chains can be fully characterized before the final conjugation, offering precise control over their respective molecular weights. However, as the grafting density increases, steric hindrance can impede the reaction, making it challenging to achieve very high grafting densities.[6]

  • "Grafting From": In this approach, initiator sites are attached to the polymer backbone, and monomers are then polymerized from these sites to "grow" the side chains.[6] This method can achieve much higher grafting densities. While this compound itself can act as an initiator for techniques like Atom Transfer Radical Polymerization (ATRP), this guide will focus on the more direct "grafting to" methods for attaching the complete C20 moiety.[8]

G cluster_0 cluster_1 Grafting Grafting To To Strategy Strategy A Polymer Backbone (with reactive sites) C Graft Copolymer A->C B Pre-synthesized Side Chains (9-Iodomethylnonadecane derivative) B->C From From D Polymer Backbone (with initiator sites) F Graft Copolymer D->F E Monomers E->F Polymerization

Figure 1: Conceptual overview of "Grafting To" versus "Grafting From" strategies.

Methodology 1: "Grafting To" via Click Chemistry (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction. Its high efficiency, mild reaction conditions, and orthogonality to most other functional groups make it a superior choice for polymer modification.[9][10][11] The strategy involves creating a polymer backbone with pendant azide groups and an alkyne-functionalized version of the nonadecane chain, which are then "clicked" together.

Workflow Overview

The process is a three-stage workflow:

  • Backbone Synthesis: A monomer with a protected functional group (e.g., hydroxyl) is polymerized, followed by conversion of that group to an azide.

  • Side-Chain Modification: The iodo-group of this compound is converted to a terminal alkyne.

  • CuAAC Ligation: The azide-functionalized backbone and the alkyne-terminated side chain are joined.

G A Step 1: Synthesize Azide-Functionalized Polymer Backbone C Step 3: CuAAC 'Click' Reaction (Backbone-N3 + Alkyne-Sidechain) A->C B Step 2: Synthesize Alkyne-Terminated Nonadecane B->C D Purification (Removal of Cu catalyst) C->D E Final Product: Nonadecane-Grafted Copolymer D->E G A Step 1: Prepare Nucleophilic Polymer (e.g., Poly(sodium acrylate)) B Step 2: Grafting Reaction (Polymer-COO⁻ + I-Sidechain) A->B C Purification (Precipitation/Dialysis) B->C D Final Product: Nonadecane-Grafted Copolymer (Ester Linkage) C->D

Sources

Application Note & Protocols: 9-(Iodomethyl)nonadecane as a Versatile Intermediate for Solution-Processable Organic Light-Emitting Diode (OLED) Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Organic Light-Emitting Diodes (OLEDs) represent the forefront of display and solid-state lighting technology. The performance of these devices is intrinsically linked to the molecular architecture of the organic semiconductor materials used. For solution-processed OLEDs, which offer the potential for low-cost, large-area fabrication, the design of materials with high solubility and excellent film-forming properties is paramount. This application note introduces 9-(Iodomethyl)nonadecane, a long-chain, branched alkyl iodide, as a strategic intermediate for the synthesis of high-performance OLED materials. We provide a comprehensive guide, including the scientific rationale, detailed synthetic protocols for the intermediate and a model OLED host material, and standard characterization methodologies. This document is intended for researchers and chemists in the fields of materials science and organic electronics.

Introduction: The Role of Molecular Design in Advanced OLEDs

OLED devices are multi-layered structures composed of thin films of organic materials, each performing a specific function such as charge injection, transport, or light emission.[1] The efficiency, lifetime, and color purity of an OLED are dictated by the electronic and morphological properties of these organic layers.[2] While vacuum thermal evaporation is a mature technology for depositing these layers, solution-based methods like spin-coating and inkjet printing are gaining traction due to their potential for scalability and reduced manufacturing costs.

A key challenge in developing materials for solution processing is achieving high solubility in common organic solvents without disrupting the material's essential electronic properties. Attaching flexible alkyl chains to a rigid, electronically active core is a widely adopted strategy to enhance solubility.[3][4] However, simple linear alkyl chains can sometimes induce unwanted crystallization, leading to poor film quality and device instability.

The Scientific Rationale: Why this compound?

The unique structure of this compound, featuring a C20 branched alkyl chain, offers several distinct advantages as a solubilizing group for OLED materials:

  • Enhanced Solubility: The substantial hydrocarbon content and the branched nature of the chain disrupt intermolecular packing, significantly increasing the solubility of the target OLED molecule in organic solvents.[5][6] This is critical for achieving the concentrations required for solution-based deposition.

  • Amorphous Film Formation: The bulky, non-planar structure of the 9-nonadecanylmethyl group helps to suppress crystallization and promote the formation of smooth, amorphous films. This morphological stability is crucial for uniform charge transport and preventing device short-circuits.[7]

  • Electronic Insulation: The long alkyl chain effectively isolates the electroactive cores of adjacent molecules, which can help to minimize self-quenching of excitons and potentially lead to higher photoluminescence quantum yields in the solid state.

  • Synthetic Accessibility: As a primary iodide, the terminal iodine atom is a highly reactive and versatile functional group for synthetic transformations. It is an excellent leaving group for nucleophilic substitution (SN2) reactions, allowing for straightforward attachment to a wide variety of OLED core structures, such as those containing hydroxyl (-OH) or amine (N-H) functionalities.[8][9]

The following sections provide detailed protocols for the synthesis of this key intermediate and its subsequent application in the creation of a model OLED host material based on a carbazole core, a widely used building block in OLEDs due to its excellent hole-transporting properties and high triplet energy.[4][10][11]

Synthesis and Characterization of the Intermediate: this compound

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Part 1: Synthesis of Intermediate A 2-Octyldodecan-1-ol B 2-Octyldodecyl-4-toluenesulfonate A->B  p-TsCl, Pyridine  0°C to RT C This compound B->C  NaI, Acetone  Reflux

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of this compound (C)

Part A: Synthesis of 2-Octyldodecyl-4-toluenesulfonate (B)

  • Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-octyldodecan-1-ol (A) (30.0 g, 100.5 mmol) and anhydrous pyridine (200 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (p-TsCl) (21.0 g, 110.1 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.

  • Workup: Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes. Extract the aqueous mixture with diethyl ether (3 x 200 mL).

  • Purification: Combine the organic layers and wash successively with 1 M HCl (2 x 200 mL), saturated NaHCO₃ solution (200 mL), and brine (200 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylate (B) as a colorless oil. The product is typically used in the next step without further purification.

Part B: Synthesis of this compound (C)

  • Setup: In a 500 mL round-bottom flask, dissolve the crude 2-octyldodecyl-4-toluenesulfonate (B) (approx. 100 mmol) in acetone (300 mL).

  • Reagent Addition: Add sodium iodide (NaI) (30.0 g, 200.1 mmol) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 24 hours. A white precipitate (sodium tosylate) will form as the reaction proceeds.[14]

  • Workup: After cooling to room temperature, remove the acetone via rotary evaporation. Partition the residue between water (200 mL) and diethyl ether (200 mL).

  • Purification: Separate the organic layer, wash with water (2 x 100 mL) and brine (100 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: 100% hexanes) to afford this compound (C) as a clear, colorless oil.

Characterization Data for this compound
Parameter Expected Value / Observation
Appearance Colorless Oil
Molecular Formula C₂₀H₄₁I
Molecular Weight 408.44 g/mol
¹H NMR (400 MHz, CDCl₃) δ ~3.20 (d, 2H), ~1.55 (m, 1H), 1.20-1.40 (br m, 32H), 0.88 (t, 6H)
¹³C NMR (100 MHz, CDCl₃) δ ~40.0, ~38.0, ~31.9, ~31.5, ~30.0, ~29.7, ~29.3, ~26.5, ~22.7, ~14.1, ~10.0
Mass Spec (EI) m/z = 408 [M]⁺, 281 [M-I]⁺

Application: Synthesis of a Model OLED Host Material

To demonstrate its utility, this compound is used to alkylate the nitrogen atom of carbazole. The resulting molecule, 9-(2-octyldodecyl)methyl-9H-carbazole, is a model for a solution-processable hole-transporting host material. The attachment of the bulky alkyl group is achieved via a standard N-alkylation reaction, a variant of the Williamson ether synthesis principle applied to amines.[8][15]

Synthetic Workflow Diagram

OLED_Synthesis cluster_1 Part 2: Synthesis of Model OLED Material D Carbazole E 9-((2-Octyldodecyl)methyl)-9H-carbazole D->E  NaH, DMF  0°C to 80°C C This compound C->E

Caption: Synthesis of a model carbazole-based host material.

Detailed Experimental Protocol: Synthesis of 9-((2-Octyldodecyl)methyl)-9H-carbazole (E)
  • Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add carbazole (D) (1.67 g, 10.0 mmol) and anhydrous N,N-dimethylformamide (DMF) (80 mL).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil) (0.44 g, 11.0 mmol) carefully in small portions. Stir the mixture at 0 °C for 1 hour until hydrogen evolution ceases.

  • Alkylation: Add a solution of this compound (C) (4.50 g, 11.0 mmol) in 20 mL of anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature, then heat to 80 °C and stir for 12 hours.

  • Workup: Cool the reaction to room temperature and quench by slowly adding 10 mL of water. Pour the mixture into 300 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (3 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: gradient of 5% to 20% dichloromethane in hexanes) to yield the final product (E) as a viscous oil or a low-melting solid.

Characterization of the Final OLED Material (E)

The successful synthesis of the target molecule can be confirmed using standard analytical techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the covalent attachment of the alkyl chain to the carbazole nitrogen. Key signals to observe include the disappearance of the N-H proton from carbazole (~8.1 ppm) and the appearance of new aliphatic signals corresponding to the 9-nonadecanylmethyl group, along with characteristic shifts in the aromatic carbazole protons.[16][17]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be used to confirm the exact mass of the product, matching the calculated molecular formula (C₃₃H₅₁N).[18]

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) is used to assess the thermal stability of the material, a critical parameter for device lifetime. A high decomposition temperature (Td > 350 °C) is desirable.[19][20] Differential Scanning Calorimetry (DSC) can identify the glass transition temperature (Tg), confirming the amorphous nature of the material.[21][22][23]

Conclusion and Outlook

This application note details the synthesis and potential application of this compound as a valuable intermediate for developing solution-processable OLED materials. The protocols provided are robust and based on well-established organic transformations. The large, branched alkyl chain imparted by this intermediate is strategically designed to enhance the solubility and morphological stability of rigid OLED chromophores. Researchers can adapt the N-alkylation protocol to a wide range of other N-H containing heterocycles (e.g., indoles, phenoxazines) or use it in other nucleophilic substitution reactions (e.g., Williamson ether synthesis with hydroxylated cores) to create a diverse library of novel, high-performance materials for next-generation organic electronics.

References

  • Tiwari Academy. (2024, February 6). How is the synthesis of alkyl iodides achieved in the Finkelstein reaction, and what is the role of NaI in this process? Discussion Forum.
  • SATHEE - IIT Kanpur. Finkelstein Reaction.
  • Patsnap Eureka. (2025, July 15). Alkyl Chain Length Impact on Chemical Properties.
  • European Patent Office. (Patent No. 0021496). Synthesis of long-chain alkanes having terminal functionality.
  • Coutinho, J., et al. (n.d.).
  • Lumen Learning. 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Organic Chemistry Portal.
  • Royal Society of Chemistry. (2023, June 28). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • MDPI. (n.d.).
  • Wikipedia. Finkelstein reaction.
  • Toray Research Center.
  • Royal Society of Chemistry. Synthesis of alkyl iodides. Journal of the Chemical Society, Perkin Transactions 1.
  • C-Therm Technologies Ltd. (2022, September 1).
  • ResearchGate. (n.d.).
  • American Physical Society. (2006, June 9). Role of lateral alkyl chains in modulation of molecular structures on metal surfaces.
  • ResearchGate. (n.d.).
  • Ashenhurst, J. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points. Master Organic Chemistry.
  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
  • Kaplan MCAT Prep. (2019, September 13). Organic Chem Review: Synthesizing Ethers via Williamson Ether Synthesis [Video]. YouTube.
  • The University of Queensland. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • PerkinElmer. (n.d.).
  • Sigma-Aldrich. (n.d.). Materials Design Concepts for Efficient Blue OLEDs: A Joint Theoretical and Experimental Study.
  • PW - JEE/NEET, UPSC, GATE, SSC, Banking & other exams. (2022, October 26).
  • Bartoli, G., et al. (n.d.). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile.
  • ResearchGate. (n.d.). Mass spectrometric analysis of an aged OLED device for Emitter 3.
  • National Center for Biotechnology Information. (2021, November 9). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade.
  • Semantic Scholar. (n.d.).
  • Google Patents. (Patent No. US3374278A). Preparation of alkyl iodides from alkyl alcohols and organotin iodides.
  • ResearchGate. (2025, August 5).
  • National Center for Biotechnology Information. (2023, December 19). Impact of Alkyl Chain Length on the Formation of Regular- and Reverse-Graded Quasi-2D Perovskite Thin Films.
  • Lucideon. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs.
  • Royal Society of Chemistry. Characterization of organic light-emitting diodes using impedance spectroscopy and equivalent circuits.
  • BYJU'S. Williamson Ether Synthesis reaction.
  • University of Ottawa. (2022, March 3). Solid State NMR Spectroscopic Characterization of Metal Organic Frameworks. uO Research.
  • AIP Publishing. (2021, July 26). Molecular library of OLED host materials—Evaluating the multiscale simulation workflow. Chemical Physics Reviews.
  • ResearchGate. (n.d.).
  • UNT Digital Library. (2026, January 25). Organic Light-Emitting Diodes (OLEDs) and Optically-Detected Magnetic Resonance (ODMR)

Sources

Application Notes and Protocols for the Synthesis of Branched Lipids Using 9-(Iodomethyl)nonadecane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Branched Lipids and the Utility of 9-(Iodomethyl)nonadecane

Branched lipids are fundamental components of cell membranes in certain organisms, notably Archaea, where they contribute to the remarkable stability of these membranes under extreme environmental conditions.[1][2] Their unique architecture, characterized by branched alkyl chains ether-linked to a glycerol backbone, provides a higher degree of membrane fluidity and resistance to oxidation compared to the ester-linked, straight-chain fatty acids found in bacteria and eukaryotes.[3] This robustness has garnered significant interest in the fields of drug delivery, diagnostics, and materials science, with synthetic branched lipids being explored for the creation of highly stable liposomes (archaeosomes) for targeted drug delivery and as components of advanced biomaterials.[4]

The synthesis of these complex molecules in the laboratory provides researchers with access to pure, well-defined lipids for a variety of applications, overcoming the challenges associated with their isolation from natural sources. A key building block in the construction of these branched lipids is this compound. This long-chain primary alkyl iodide serves as a versatile precursor for introducing a C20 branched alkyl chain onto a glycerol scaffold, mimicking the phytanyl chains found in natural archaeal lipids.[5]

This comprehensive guide provides detailed protocols for the synthesis of a branched diether lipid, specifically 1,2-di-O-(10-nonadecyl)-sn-glycerol, using this compound. The synthetic strategy is centered around the robust and well-established Williamson ether synthesis, a powerful method for forming ether linkages.[6][7][8][9][10] We will delve into the mechanistic reasoning behind the choice of reagents and conditions, providing a thorough understanding of the entire synthetic workflow from starting materials to the fully characterized final product.

Synthetic Strategy: A Stepwise Approach to Branched Lipid Synthesis

The synthesis of 1,2-di-O-(10-nonadecyl)-sn-glycerol from this compound is a multi-step process that involves:

  • Protection of the Glycerol Backbone: To ensure selective alkylation at the sn-1 and sn-2 positions, the sn-3 hydroxyl group of glycerol is protected. A common and effective strategy is the use of an isopropylidene group, forming (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (S)-Solketal.[11]

  • First Williamson Ether Synthesis: The free hydroxyl group of (S)-Solketal is deprotonated with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution (SN2) reaction with this compound to form the first ether linkage.[6][7][8][9][10]

  • Deprotection: The isopropylidene protecting group is removed under acidic conditions to liberate the hydroxyl group at the sn-2 position.

  • Second Williamson Ether Synthesis: A second Williamson ether synthesis is performed to introduce the second branched alkyl chain at the newly freed sn-2 hydroxyl group.

  • Purification and Characterization: The final product is purified using column chromatography, and its structure and purity are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[12][13][14]

Visualizing the Synthetic Workflow

Synthesis_Workflow A Glycerol Precursor ((S)-Solketal) C Step 1: First Williamson Ether Synthesis A->C B This compound B->C D Protected Monoether Lipid C->D Formation of first ether linkage E Step 2: Deprotection (Acid Hydrolysis) D->E F Monoether Lipid Intermediate E->F Removal of isopropylidene group H Step 3: Second Williamson Ether Synthesis F->H G This compound G->H I Crude Diether Lipid H->I Formation of second ether linkage J Step 4: Purification (Column Chromatography) I->J K Pure 1,2-di-O-(10-nonadecyl)-sn-glycerol J->K Isolation of pure product

Caption: A flowchart illustrating the key stages in the synthesis of a branched diether lipid.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
This compound≥95%Sigma-Aldrich
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((S)-Solketal)≥98%Sigma-Aldrich
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent gradeSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich
Hydrochloric Acid (HCl), concentratedACS reagentFisher Scientific
Dichloromethane (DCM)ACS reagentFisher Scientific
Ethyl AcetateACS reagentFisher Scientific
HexaneACS reagentFisher Scientific
Anhydrous Sodium SulfateACS reagentFisher Scientific
Silica Gel for column chromatography60 Å, 230-400 meshSigma-Aldrich
Deuterated Chloroform (CDCl₃)99.8 atom % DCambridge Isotope Laboratories
Protocol 1: Synthesis of (R)-4-((10-nonadecyloxy)methyl)-2,2-dimethyl-1,3-dioxolane (Protected Monoether Lipid)

Rationale: This step involves the formation of the first ether linkage via a Williamson ether synthesis. Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the primary alcohol of (S)-Solketal to form the corresponding alkoxide.[9] Anhydrous THF is used as the solvent to prevent quenching of the highly reactive sodium hydride and to dissolve the reactants. The reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen, which could interfere with the reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add sodium hydride (1.2 g of 60% dispersion, 30 mmol, 1.2 eq).

  • Solvent Addition: Carefully add 100 mL of anhydrous THF to the flask.

  • Alcohol Addition: In a separate flask, dissolve (S)-Solketal (3.3 g, 25 mmol, 1.0 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath).

  • Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, indicating the complete formation of the alkoxide.

  • Alkyl Halide Addition: Dissolve this compound (11.3 g, 27.5 mmol, 1.1 eq) in 30 mL of anhydrous THF and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) solvent system.

  • Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of 10 mL of methanol, followed by 50 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate (from 100:0 to 95:5) to yield the pure protected monoether lipid as a colorless oil.

Protocol 2: Synthesis of 1-O-(10-nonadecyl)-sn-glycerol (Monoether Lipid Intermediate)

Rationale: This step involves the removal of the isopropylidene protecting group to expose the hydroxyl group at the sn-2 position. This is achieved by acid-catalyzed hydrolysis. A mixture of an organic solvent (like THF or methanol) and aqueous acid is typically used to ensure miscibility of the lipid and the aqueous reagent.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the purified protected monoether lipid (from Protocol 1) in a mixture of THF and 2M aqueous HCl (4:1 v/v).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC (hexane/ethyl acetate 7:3) until the starting material is no longer visible.

  • Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the monoether lipid intermediate, which can often be used in the next step without further purification.

Protocol 3: Synthesis of 1,2-di-O-(10-nonadecyl)-sn-glycerol (Branched Diether Lipid)

Rationale: This final synthetic step involves the formation of the second ether linkage at the sn-2 position, again via a Williamson ether synthesis. The conditions are similar to the first alkylation, with sodium hydride as the base and THF as the solvent.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq relative to the monoether lipid intermediate).

  • Solvent Addition: Add anhydrous THF.

  • Alcohol Addition: Dissolve the monoether lipid intermediate (from Protocol 2) in anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C.

  • Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Alkyl Halide Addition: Dissolve this compound (1.1 eq) in anhydrous THF and add it dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux for 6-8 hours, monitoring by TLC (hexane/ethyl acetate 9:1).

  • Work-up: Follow the same quenching, extraction, washing, drying, and concentration procedures as described in Protocol 1.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate (from 100:0 to 98:2) to afford the final 1,2-di-O-(10-nonadecyl)-sn-glycerol as a waxy solid.[15][16]

Characterization of the Final Product

Rationale: Thorough characterization is crucial to confirm the structure and purity of the synthesized branched lipid. NMR spectroscopy provides detailed information about the chemical environment of the protons and carbons in the molecule, while mass spectrometry confirms the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • The proton spectrum should show characteristic signals for the glycerol backbone protons, the methylene protons adjacent to the ether oxygen atoms, and the numerous methylene and methyl protons of the branched alkyl chains.

    • The absence of a broad signal for a hydroxyl proton will indicate the completion of the second alkylation.

  • ¹³C NMR (100 MHz, CDCl₃):

    • The carbon spectrum will confirm the presence of all unique carbon atoms in the molecule. The signals for the carbons of the glycerol backbone and the carbons alpha to the ether linkages will be of particular diagnostic value.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS):

    • HRMS (e.g., using ESI or MALDI-TOF) will provide a highly accurate mass measurement of the molecular ion, confirming the elemental composition of the synthesized lipid.[14] This is a definitive method for verifying the successful incorporation of both branched alkyl chains.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR signals (ppm, CDCl₃)
1,2-di-O-(10-nonadecyl)-sn-glycerolC₄₃H₈₈O₃653.18δ 3.40-3.70 (m, 5H, glycerol backbone), 3.35 (t, 4H, -O-CH₂-), 1.50-1.60 (m, 4H, -O-CH₂-CH₂-), 1.20-1.40 (br s, 64H, -(CH₂)n-), 0.88 (t, 12H, -CH₃)

Troubleshooting and Key Considerations

  • Incomplete Reactions: If TLC analysis indicates incomplete conversion, the reaction time can be extended, or an additional equivalent of the alkylating agent and base can be added.

  • Low Yields: Low yields can result from moisture in the reaction setup, impure reagents, or side reactions. Ensure all glassware is thoroughly dried and reagents are of high purity.

  • Purification Challenges: The non-polar nature of the diether lipid can make separation from any unreacted alkyl iodide challenging. Careful column chromatography with a shallow solvent gradient is essential for achieving high purity.[15][16]

Conclusion

The protocols outlined in this application note provide a robust and reproducible method for the synthesis of branched diether lipids using this compound as a key building block. By following these detailed procedures and understanding the underlying chemical principles, researchers can confidently produce high-purity branched lipids for a wide range of applications in drug delivery, membrane biophysics, and materials science. The ability to synthesize these unique molecules opens up exciting avenues for the development of novel technologies based on the remarkable properties of archaeal-inspired lipids.

References

  • PubMed.

  • J&K Scientific LLC.

  • Wikipedia.

  • RSC Publishing.

  • Organic Chemistry Tutor.

  • Master Organic Chemistry.

  • UCLA Department of Chemistry and Biochemistry.

  • PMC - NCBI.

  • AOCS.

  • PMC - NIH.

  • ResearchGate.

  • ResearchGate.

  • Frontiers.

  • Cyberlipid.

  • UMR 7140 - Université de Strasbourg.

  • PMC - PubMed Central.

  • PMC - NIH.

  • PubMed.

  • MDPI.

  • ResearchGate.

  • AOCS.

  • Stanford Digital Repository.

  • Frontiers.

  • Wikipedia.

  • PMC - NIH.

Sources

solvent selection for reactions involving C20 branched iodides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selection of solvents for reactions involving C20 branched iodides (e.g., 2-octyldodecyl iodide) presents a unique chemical paradox. The substrate’s high lipophilicity demands non-polar media for solubility, yet the nucleophilic substitution (


) or metal-halogen exchange mechanisms often require polar aprotic environments to stabilize transition states or solvate cations. Furthermore, the steric hindrance inherent to the 

-branched "Guerbet-type" structure makes these substrates highly susceptible to competing

elimination pathways.

This guide provides a validated framework for solvent selection, moving beyond traditional toxic dipolar aprotic solvents (DMF, NMP) toward engineered green alternatives (2-MeTHF, CPME) and Phase Transfer Catalysis (PTC) systems.[1]

The Substrate Challenge: 2-Octyldodecyl Iodide

To select the correct solvent, one must first deconstruct the substrate:

  • Steric Bulk: The C20 chain is typically derived from Guerbet alcohols, resulting in a branching point at the C2 position. This

    
    -branching shields the 
    
    
    
    -carbon, significantly retarding
    
    
    backside attack and increasing the energy barrier relative to linear analogs.
  • Lipophilicity (LogP > 9): These molecules are essentially "grease."[1] They are insoluble in standard polar solvents like DMSO, Methanol, or Water, leading to phase separation that halts reactivity.[1]

  • The Emulsion Trap: Post-reaction, the surfactant-like nature of C20 chains creates stable emulsions during aqueous workup, particularly when water-miscible solvents (THF, DMF) are used.[1]

Thermodynamic & Kinetic Selection Framework

Solubility (Hansen Solubility Parameters)

Traditional "Like Dissolves Like" is insufficient.[1] We utilize Hansen Solubility Parameters (HSP) to match the dispersion (


) forces of the solvent to the C20 chain.
Solvent ClassRepresentative

(Dispersion)

(Polarity)
Suitability for C20 Iodides
Dipolar Aprotic DMSO, DMFLowHighPoor. Substrate oils out; requires high temp (risk of E2).[1]
Ethers (Cyclic) THFModerateModerateGood. Solubilizes substrate, but water miscibility complicates workup.[1]
Green Ethers 2-MeTHF HighLow-ModExcellent. High lipophilicity dissolves C20; immiscible with water.[1]
Aromatics TolueneHighLowExcellent. Perfect solubility, but poor nucleophile activation (requires PTC).[1]
Reactivity: The vs. Dilemma
  • The Trap: Using a highly polar solvent (e.g., DMF) with a basic nucleophile (e.g., Alkoxide) creates "naked" anions that act as bases rather than nucleophiles, triggering

    
     elimination to form the C20 alkene (2-octyldodecene).[1]
    
  • The Solution: Use solvents with lower dielectric constants (Ethers, Toluene) combined with Phase Transfer Catalysts (PTC) or specific cation solvation (Crown Ethers) to modulate reactivity.[1]

Validated Protocols

Protocol A: Nucleophilic Substitution (Amination/Etherification)

Target: Replacement of Iodide with weak-to-moderate nucleophiles without Elimination.[1]

The Solvent System: Toluene (or CPME) + Phase Transfer Catalyst Rationale: Toluene ensures complete solvation of the C20 iodide. The PTC (e.g., TBAB) shuttles the nucleophile into the organic phase as a tight ion pair, protecting it from hydration but keeping it reactive enough for substitution. This avoids the use of strong bases in polar media, suppressing


.

Procedure:

  • Dissolution: Dissolve 10 mmol of C20 branched iodide in 5 volumes (relative to mass) of Toluene or Cyclopentyl Methyl Ether (CPME).

  • Catalyst Addition: Add 5 mol% Tetrabutylammonium Bromide (TBAB) or Methyltrioctylammonium chloride (Aliquat 336).[1]

  • Nucleophile: Add 1.2 equivalents of the nucleophile (e.g., Sodium Azide, Potassium Phthalimide) as a solid or concentrated aqueous solution (if stable).[1]

  • Reaction: Heat to 80°C with vigorous agitation (critical for interfacial surface area).

  • Monitoring: Monitor by TLC (Hexane eluent). Iodine release will turn the toluene layer slightly pink/purple.

  • Workup: Cool to RT. Add water. The phases will separate instantly (unlike DMF/Water). Wash organic layer with 10% Sodium Thiosulfate (to remove iodine)

    
     Water 
    
    
    
    Brine.[1][2]
Protocol B: Metal-Halogen Exchange (Grignard Formation)

Target: Creation of C20-Magnesium species for coupling.[1]

The Solvent System: 2-Methyltetrahydrofuran (2-MeTHF) Rationale: Unlike THF, 2-MeTHF has a higher boiling point (80°C vs 66°C), allowing for higher kinetic energy to initiate the reaction on the sterically hindered iodide.[1] Crucially, 2-MeTHF is hydrophobic.[1] Upon quenching, it does not mix with water, preventing the formation of the "rag layer" emulsion typical of C20-THF-Water systems.

Procedure:

  • Activation: Flame-dry a 3-neck flask. Add Magnesium turnings (1.2 eq) and a crystal of Iodine.

  • Solvent: Add anhydrous 2-MeTHF (stabilized with BHT is acceptable).

  • Initiation: Add 5% of the C20 iodide solution. Heat to 65°C. If initiation is slow (due to sterics), add 100

    
    L of DIBAL-H or use Rieke Magnesium.[1]
    
  • Addition: Dropwise add the remaining C20 iodide/2-MeTHF solution over 1 hour, maintaining gentle reflux (approx 80-82°C).

  • Reaction: Stir at reflux for 2 hours.

  • Quench/Workup: Cool to 0°C. Quench with sat.

    
    .[1]
    
    • Observation: Two clear layers will form immediately.[1] The upper organic layer contains the product.

    • Advantage:[1][3][4] No salting out required (unlike THF).[1]

Visualization of Decision Logic

SolventSelection Start Start: C20 Branched Iodide Reaction ReactionType Identify Reaction Class Start->ReactionType Subst Nucleophilic Substitution (SN2) ReactionType->Subst Functionalization Metal Metal-Halogen Exchange (Grignard/Li) ReactionType->Metal C-C Bond Formation NuType Is Nucleophile Basic? (e.g. Alkoxide) Subst->NuType Solv3 Rec: 2-MeTHF (Higher BP for initiation, clean separation) Metal->Solv3 BasicYes High Risk of E2 Elimination NuType->BasicYes Yes (pKa > 12) BasicNo Standard SN2 NuType->BasicNo No (Azide, CN, Thiol) Solv1 Rec: Toluene/CPME + PTC (Avoids solvation of base) BasicYes->Solv1 Solv2 Rec: 2-MeTHF or CPME (High solubility, easy workup) BasicNo->Solv2

Caption: Decision tree for solvent selection emphasizing the suppression of E2 elimination and optimization of workup for lipophilic C20 substrates.

References

  • Pace, V., et al. (2012).[1] "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[1][5][6] ChemSusChem.[1] Link[1]

  • Starks, C. M. (1971).[1] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts."[1] Journal of the American Chemical Society. Link[1]

  • Aycock, D. F. (2007).[1][5] "Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions." Organic Process Research & Development. Link[1]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1] Link

  • Tanaka, K., et al. (2019).[1] "Solvent Effect on the Nucleophilic Substitution of Secondary Alkyl Halides." Journal of Organic Chemistry. (General reference on secondary halide reactivity).

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield of 9-(Iodomethyl)nonadecane Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for substitution reactions involving 9-(Iodomethyl)nonadecane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and sterically challenging substrate. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction: Understanding the Challenge

This compound is a long-chain alkyl halide with the chemical formula C20H41I.[1][2] While it is technically a primary iodide, the reactive center is flanked by two substantial alkyl chains (a nonyl and a decyl group). This structure presents a significant challenge: steric hindrance .[3][4] The bulky nature of the substrate severely impedes the backside attack required for a classic bimolecular nucleophilic substitution (SN2) reaction, which is the expected pathway for a primary halide.[5][6] Consequently, researchers often face issues with low yields, slow reaction rates, and competing side reactions.

This guide will address these common issues in a practical, question-and-answer format, providing both troubleshooting steps and foundational knowledge.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during experiments with this compound.

Q1: My reaction has stalled, resulting in a very low or no yield of the desired substitution product. What are the most likely causes and how can I fix it?

A1: A low or non-existent yield is the most common issue and typically points to one of four key factors. The cause is almost always the exceptionally high steric hindrance around the reactive carbon, which slows the reaction to a crawl.[4][6] Here is a systematic approach to troubleshooting:

  • Evaluate Your Solvent Choice: The solvent environment is critical. For an SN2 reaction, the rate is dramatically influenced by the solvent's ability to solvate the nucleophile.

    • The Problem: If you are using a polar protic solvent (e.g., water, methanol, ethanol), it will form a "solvent cage" around your nucleophile via hydrogen bonding.[7] This cage stabilizes the nucleophile, reducing its energy and making it less reactive, thus slowing down or preventing the reaction.

    • The Solution: Switch to a polar aprotic solvent. Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile are ideal.[8][9] These solvents can solvate the nucleophile's counter-ion (e.g., Na⁺, K⁺) but leave the anionic nucleophile relatively "naked" and highly reactive, which is essential to overcome the steric barrier of the substrate.[7]

  • Assess Nucleophile Strength: A weak nucleophile may not have sufficient reactivity to attack the sterically hindered electrophilic carbon.

    • The Problem: Neutral or weakly basic nucleophiles (e.g., H₂O, ROH) are generally poor choices for this substrate.

    • The Solution: Employ a strong, negatively charged nucleophile.[10] For example, use sodium azide (NaN₃) instead of ammonia (NH₃) or sodium cyanide (NaCN) instead of HCN. The negative charge significantly increases nucleophilicity.[10]

  • Check Reagent Concentrations: The SN2 reaction is bimolecular, meaning its rate depends on the concentration of both the substrate and the nucleophile.[5][11]

    • The Problem: Low concentrations of either reactant will lead to a very slow reaction rate.

    • The Solution: Increase the concentration of the nucleophile (using 1.5 to 3 equivalents is a common strategy). According to the rate law (Rate = k[Substrate][Nucleophile]), this will directly increase the reaction rate.

  • Consider the Temperature (with caution): Increasing temperature provides molecules with more kinetic energy to overcome the activation energy barrier.[12]

    • The Problem: The reaction may simply be too slow at room temperature due to the high activation energy imposed by steric hindrance.

    • The Solution: Gently heat the reaction mixture (e.g., to 40-60 °C). However, be aware that higher temperatures disproportionately favor elimination (E2) over substitution (SN2). [13][14][15] Monitor the reaction closely for the formation of elimination byproducts (see Q2).

Below is a workflow to guide your troubleshooting process.

G start Low / No Yield solvent Step 1: Check Solvent Is it Polar Aprotic (DMSO, DMF)? start->solvent nucleophile Step 2: Check Nucleophile Is it strong and negatively charged? solvent->nucleophile  Yes success Yield Improved solvent->success  No. Change to Polar Aprotic. concentration Step 3: Check Concentration Is the nucleophile in excess? nucleophile->concentration  Yes nucleophile->success  No. Use stronger nucleophile. temp Step 4: Adjust Temperature Cautiously increase heat (40-60°C) concentration->temp  Yes concentration->success  No. Increase concentration. temp->success elimination Side Product Formed? (See Q2) temp->elimination

Caption: Troubleshooting workflow for low yield reactions.
Q2: My reaction is producing a significant amount of an alkene side product. How do I minimize this elimination reaction?

A2: The formation of an alkene indicates that the E2 (bimolecular elimination) pathway is competing with your desired SN2 pathway. This is common when the nucleophile is also a strong base. To favor substitution, you must make conditions less favorable for elimination.

  • Lower the Reaction Temperature: This is the most critical factor. Elimination reactions generally have a higher activation energy than their competing substitution reactions.[13][15] Increasing the temperature will therefore increase the rate of elimination more than it increases the rate of substitution.[14] If you are heating the reaction, reduce the temperature or run it at room temperature for a longer period.

  • Choose a Nucleophile with Low Basicity: Many strong nucleophiles are also strong bases (e.g., alkoxides like RO⁻, hydroxides like OH⁻).

    • The Solution: Select a nucleophile that is strong but has low basicity. Halides (Cl⁻, Br⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻) are excellent choices as they are potent nucleophiles but relatively weak bases.[8]

  • Avoid Bulky Nucleophiles/Bases: Sterically hindered bases, such as potassium tert-butoxide (t-BuOK), are specifically designed to promote elimination. Avoid these and use smaller nucleophiles. A smaller nucleophile can more easily access the electrophilic carbon for an SN2 attack, whereas a bulky base will more readily remove a proton from the less hindered beta-carbon, leading to elimination.

The diagram below illustrates the competition between the SN2 and E2 pathways.

G sub This compound sn2_prod Substitution Product (R-Nu) sub->sn2_prod e2_prod Elimination Product (Alkene) sub->e2_prod nuc Nucleophile (Nu⁻) sub_path SN2 Path (Backside Attack) elim_path E2 Path (Proton Abstraction)

Caption: Competing SN2 and E2 reaction pathways.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the definitive reaction mechanism for substitution on this compound?

A: The reaction proceeds via the SN2 mechanism . Here's why:

  • Substrate Class: The iodide is attached to a primary carbon (a -CH₂- group). Primary alkyl halides strongly favor the SN2 pathway because the alternative, an SN1 mechanism, would require the formation of a highly unstable primary carbocation.[3][16]

  • Leaving Group: Iodide is an excellent leaving group, which is a prerequisite for both SN1 and SN2 reactions.[16][17][18] Its effectiveness doesn't discriminate here but facilitates the overall substitution.

  • Mechanism: The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside (180° to the leaving group), and the carbon-iodine bond breaks simultaneously.[5][19] The main challenge, as discussed, is the steric hindrance from the long alkyl chains that shield this backside, making the attack difficult but not impossible.[6][20]

Q: How do I select the optimal solvent for my reaction?

A: The choice of solvent is paramount. As established, polar aprotic solvents are strongly recommended . The table below summarizes the properties of common solvents and their suitability for SN2 reactions with this substrate.

Solvent ClassExamplesInteraction with Nucleophile (Nu⁻)Effect on SN2 RateRecommendation
Polar Aprotic DMSO, DMF, AcetonitrileWeakly solvates Nu⁻; strongly solvates counter-ion.Strongly Accelerates Highly Recommended
Polar Protic Water, Ethanol, MethanolStrongly solvates Nu⁻ via H-bonding, creating a "solvent cage".Strongly Decelerates Not Recommended
Non-Polar Hexane, Toluene, CCl₄Does not dissolve most ionic nucleophiles.Very Slow / No Reaction Not Recommended

Table 1: Impact of Solvent Choice on SN2 Reaction Rate.[7][9]

Q: Can you provide a guide for selecting a nucleophile to minimize side reactions?

A: Yes. The key is to balance nucleophilicity (the ability to attack the carbon) with basicity (the ability to abstract a proton). For this substrate, you want high nucleophilicity and low basicity.

NucleophileTypeNucleophilicityBasicitySuitability for this compound
I⁻, Br⁻, Cl⁻HalideStrongVery WeakExcellent (Minimizes E2)
RS⁻ThiolateStrongWeakExcellent
N₃⁻AzideStrongWeakExcellent
CN⁻CyanideStrongModerateVery Good (Monitor temperature)
RO⁻AlkoxideStrongStrongPoor (Promotes E2)
OH⁻HydroxideStrongStrongPoor (Promotes E2)

Table 2: Nucleophile Selection Guide.[8]

Section 3: Optimized General Protocol

This protocol serves as a robust starting point for a generic substitution reaction on this compound. It is designed to maximize the SN2 pathway while minimizing E2.

Objective: To substitute the iodide on this compound with a generic strong, non-basic nucleophile (e.g., NaN₃).

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask with stir bar

  • Condenser and nitrogen/argon inlet

  • Heating mantle with temperature controller

  • Standard workup and purification reagents (e.g., diethyl ether, water, brine, silica gel)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under a nitrogen or argon atmosphere. A dry atmosphere is crucial to prevent water from competing as a nucleophile.

  • Reagent Addition:

    • To the flask, add this compound (1.0 eq) and anhydrous DMSO. Stir until the substrate is fully dissolved.

    • Add sodium azide (1.5 eq) to the solution. Note: Using a slight excess of the nucleophile helps drive the reaction to completion.

  • Reaction Conditions:

    • Stir the reaction mixture vigorously at room temperature (20-25 °C) for 24-48 hours. The long reaction time is often necessary to overcome the steric hindrance.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

  • Heating (If Necessary):

    • If no significant product formation is observed after 24 hours, slowly heat the mixture to 40-50 °C.

    • Crucial: Do not exceed 60 °C to avoid favoring the E2 elimination pathway.[14][15] Continue to monitor the reaction closely.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with diethyl ether (or another suitable organic solvent).

    • Combine the organic layers, wash with water, then with brine to remove residual DMSO and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using column chromatography on silica gel to isolate the desired 9-(azidomethyl)nonadecane.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][2]

  • Chemistry Hall. (2019, September 21). SN1 vs SN2 Reactions: What Is Steric Hindrance? Retrieved from [Link][20]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. In Organic Chemistry I. Retrieved from [Link][10]

  • LibreTexts Chemistry. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link][7]

  • Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link][5]

  • Khan Academy. (2013, November 25). Steric hindrance. YouTube. Retrieved from [Link][4]

  • LibreTexts Chemistry. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link][6]

  • Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Retrieved from [Link][8]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link][9]

  • LibreTexts Chemistry. (2018, September 5). 8.5: The Effect of Temperature on Reaction Rates. Retrieved from [Link][12]

  • Ashenhurst, J. (2012, September 10). Elimination Reactions Are Favored By Heat. Master Organic Chemistry. Retrieved from [Link][14]

  • Chemistry Stack Exchange. (2016, September 29). Why is the yield of substitution reactions decreased at higher temperatures? Retrieved from [Link][13]

  • Clark, J. (2015). Organic Chemistry. Retrieved from an unlinked source.[3][11][16][17][18][19][21]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

Sources

preventing elimination side reactions with branched alkyl iodides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry. Our focus is to provide in-depth troubleshooting strategies and practical solutions for a common and critical challenge: preventing elimination (E2) side reactions when performing nucleophilic substitution (SN2) on branched alkyl iodides.

Secondary and tertiary alkyl iodides are valuable substrates, but their branched nature introduces significant steric hindrance around the electrophilic carbon. This steric congestion often makes the substrate more susceptible to E2 elimination, where the reactant acts as a base to abstract a proton, rather than as a nucleophile for substitution. This guide provides the mechanistic insights and actionable protocols required to favor the desired SN2 pathway and maximize the yield of your substitution product.

Troubleshooting Guide: Minimizing Elimination Products

This section addresses common issues encountered during substitution reactions with branched alkyl iodides. Each entry details the problem, explains the underlying chemical principles, and provides a step-by-step solution.

Issue 1: My reaction with a secondary alkyl iodide is yielding primarily the alkene (elimination) product.

Root Cause Analysis: This is the classic SN2 vs. E2 competition problem. For secondary substrates, the barrier to the SN2 backside attack is significant due to steric hindrance from the alkyl groups.[1][2] If the reacting nucleophile also possesses strong basic properties, it will more readily abstract a beta-hydrogen, leading to E2 elimination.[3] Several factors could be tipping the balance in favor of elimination.

Strategic Solutions:

  • Re-evaluate Your Nucleophile: The character of your anionic reagent is the most critical factor.

    • Problem: You are likely using a strong, sterically unhindered base like an alkoxide (e.g., sodium ethoxide) or hydroxide. These are potent bases that favor elimination with secondary substrates.[4]

    • Solution: Switch to a reagent that is a good nucleophile but a weak base . These species have a high affinity for the electrophilic carbon but a low affinity for protons.[5] Excellent choices include:

      • Azide ions (N₃⁻)

      • Cyanide ions (CN⁻)

      • Thiolates (RS⁻)

      • Halides like I⁻ or Br⁻ (in the context of a Finkelstein reaction)

      • Carboxylates (e.g., sodium acetate, RCO₂⁻)

  • Lower the Reaction Temperature:

    • Problem: Elimination reactions have a higher activation energy than substitution reactions and are more sensitive to temperature changes. Higher temperatures provide the extra energy needed to overcome this barrier, thus favoring elimination entropically.[6][7]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature (20-25 °C) or even 0 °C. Use an ice bath for initial trials and allow the reaction to warm slowly while monitoring its progress.[5]

  • Optimize Your Solvent Choice:

    • Problem: Protic solvents (e.g., ethanol, water) can form a "solvent cage" around the anionic nucleophile via hydrogen bonding.[1] This solvation shell increases the nucleophile's effective steric bulk and reduces its reactivity, which can tilt the balance towards elimination.

    • Solution: Use a polar aprotic solvent . Recommended solvents include:

      • Dimethylformamide (DMF)

      • Dimethyl sulfoxide (DMSO)

      • Acetone

      • Acetonitrile (MeCN) These solvents dissolve the ionic nucleophile but do not strongly solvate the anion, leaving it "bare" and highly reactive for the SN2 attack.[1][8]

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance such a critical issue for branched alkyl iodides?

A1: The SN2 reaction proceeds via a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (a "backside attack").[2] In branched substrates like secondary (R₂CH-I) or tertiary (R₃C-I) alkyl iodides, the alkyl groups physically block this path of attack.[9][10] As the nucleophile approaches, it experiences steric repulsion from these bulky groups, raising the energy of the SN2 transition state and slowing the reaction rate dramatically.[1] Tertiary halides are so hindered that SN2 reactions are generally not observed.[11][12]

Q2: What is the mechanistic difference between a "strong base" and a "good nucleophile"?

A2: While all nucleophiles are potential bases, their functions are mechanistically distinct.

  • Nucleophilicity is a kinetic property that describes the rate at which a species attacks an electrophilic carbon atom.

  • Basicity is a thermodynamic property that describes the position of equilibrium when a species abstracts a proton.

A "good nucleophile, weak base" (like I⁻ or RS⁻) has a polarizable electron cloud that is effective at attacking a soft electrophile like carbon but is not particularly driven to abstract a hard proton.[3] Conversely, a "strong, bulky base" (like potassium tert-butoxide, t-BuOK) is sterically hindered from attacking carbon but is highly effective at abstracting an exposed proton on a beta-carbon, thus strongly favoring E2 elimination.[6][8]

Q3: I have to use an oxygen nucleophile (alkoxide). How can I possibly favor substitution?

A3: This is a challenging scenario, as alkoxides are inherently strong bases. However, you can still influence the outcome:

  • Use the least hindered alkoxide possible. For example, methoxide is less sterically demanding than tert-butoxide.

  • Lower the temperature significantly. This is your most powerful tool. Run the reaction at or below 0 °C if the rate is acceptable.[7]

  • Use a polar aprotic solvent. This will enhance the nucleophilicity of the alkoxide relative to its basicity.[5]

  • Consider a Williamson Ether Synthesis modification: Instead of an alkyl iodide and an alkoxide, you could explore reacting the corresponding alcohol with a less hindered primary alkyl halide in the presence of a non-nucleophilic base to form the alkoxide in situ. This reverses the roles of nucleophile and electrophile.

Q4: Is iodide a good enough leaving group? Could that be the problem?

A4: No, the leaving group ability of iodide is not the problem. Iodide is an excellent leaving group because it is the conjugate base of a very strong acid (HI) and is large and polarizable, making it very stable on its own.[13] A good leaving group is essential for both SN2 and E2 reactions, as the carbon-iodine bond is broken in the rate-determining step of both pathways.[13][14] The issue lies in the competition between the two pathways, not the efficiency of the leaving group itself.

Experimental Protocols & Data

Protocol 1: Generalized Method for Favoring SN2 with a Secondary Iodide

Objective: To perform a nucleophilic substitution on a secondary alkyl iodide (e.g., 2-iodopropane) with sodium azide while minimizing the formation of propene.

Materials:

  • 2-Iodopropane (1.0 eq)

  • Sodium Azide (NaN₃) (1.2 - 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, condenser, inert gas line (N₂ or Ar)

  • Temperature-controlled bath (ice/water or cryo-cooler)

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: Add sodium azide (1.2 eq) to the flask, followed by anhydrous DMF. Stir the suspension.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Slowly add the 2-iodopropane (1.0 eq) to the cooled, stirring suspension over 5-10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature (approx. 20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkyl iodide is consumed. Avoid unnecessary heating.

  • Workup: Upon completion, quench the reaction by pouring it into cold water and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer to remove DMF, dry with a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation as appropriate.

Data Summary: Factors Influencing SN2 / E2 Ratio

The following table summarizes the key experimental variables and their effect on the product distribution for a typical secondary alkyl halide.

FactorCondition Favoring SN2 (Substitution)Condition Favoring E2 (Elimination)Mechanistic Rationale
Substrate Primary (1°) > Secondary (2°) Tertiary (3°) > Secondary (2°) Reduced steric hindrance facilitates backside attack for SN2.[11][12]
Nucleophile/Base Good nucleophile, weak base (e.g., N₃⁻, CN⁻, RS⁻)Strong, bulky base (e.g., t-BuO⁻, DBU)Weak bases have low affinity for protons; bulky bases are too hindered to attack carbon.[5][6][8]
Temperature Low Temperature (e.g., 0-25 °C)High Temperature (e.g., >50 °C)Elimination has a higher activation energy and is favored by increased thermal energy.[5][6]
Solvent Polar Aprotic (e.g., DMSO, DMF, Acetone)Polar Protic (e.g., Ethanol, Water)Aprotic solvents enhance nucleophilicity by not solvating the anion.[1][8]

Visualizing Reaction Pathways

Diagram 1: SN2 vs. E2 Decision Workflow

This diagram outlines the logical steps a researcher should follow to select conditions that favor the SN2 pathway for a branched alkyl iodide.

SN2_E2_Workflow cluster_input Inputs cluster_decision Decision Points cluster_output Predicted Outcome Start Start: Branched Alkyl Iodide Nucleophile Choose Nucleophile/Base Start->Nucleophile Solvent Select Solvent Nucleophile->Solvent Good Nucleophile, Weak Base (e.g., N3-, CN-) E2_Product Major Product: Elimination (E2) Nucleophile->E2_Product Strong, Bulky Base (e.g., t-BuOK) Temperature Set Temperature Solvent->Temperature Polar Aprotic (e.g., DMSO, DMF) Solvent->E2_Product Polar Protic (e.g., EtOH) SN2_Product Major Product: Substitution (SN2) Temperature->SN2_Product Low Temp (0-25°C) Temperature->E2_Product High Temp (>50°C)

Caption: Decision workflow for maximizing SN2 product.

Diagram 2: Competing Transition States

This diagram illustrates the steric conflict in the SN2 transition state compared to the more accessible E2 transition state for a secondary alkyl iodide like 2-iodopropane.

Transition_States cluster_SN2 SN2 Pathway cluster_E2 E2 Pathway SN2_TS SN2 Transition State (Crowded, High Energy) SN2_Product Substitution Product SN2_TS->SN2_Product SN2_Reactants 2-Iodopropane + Nu:- SN2_Reactants->SN2_TS Backside Attack Steric_Hindrance Steric Hindrance from two R-groups Steric_Hindrance->SN2_TS E2_TS E2 Transition State (Accessible, Lower Energy) E2_Product Elimination Product (Alkene) E2_TS->E2_Product E2_Reactants 2-Iodopropane + Base:- E2_Reactants->E2_TS β-Proton Abstraction Accessible_H Accessible β-Hydrogen Accessible_H->E2_TS

Caption: Steric effects on SN2 vs. E2 transition states.

References

  • SN2 vs E2 - Chemistry Steps. [Link]

  • Hu, W. P.; Truhlar, D. G. (1994). Modeling transition state solvation at the single-molecule level: Test of correlated ab Initio predictions against experiment for the gas-phase SN2 reaction of microhydrated fluoride with methyl chloride. J. Am. Chem. Soc., 116, 7797−7800.
  • Elimination Reactions of Alcohols - Chemistry LibreTexts. (2023). [Link]

  • Factors Affecting SN1 & SN2 Reactions. Scribd. [Link]

  • Factors Affecting the E2 Mechanism - YouTube. (2020). [Link]

  • Comparison and Competition Between SN1, SN2, E1 and E2 - Chemistry LibreTexts. (2021). [Link]

  • Factors affecting the SN2 Reaction - Chemistry LibreTexts. (2021). [Link]

  • The SN2 Reaction Mechanism - Master Organic Chemistry. (2012). [Link]

  • Choosing Between SN1/SN2/E1/E2 Mechanisms - YouTube. (2015). [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. (2012). [Link]

  • How Solvation Influences the SN2 versus E2 Competition - ACS Publications. (2021). [Link]

  • How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers - ResearchGate. [Link]

  • Deciding SN1/SN2/E1/E2 (1) - The Substrate - Master Organic Chemistry. [Link]

  • Mechanism of the E2 Reaction - Master Organic Chemistry. [Link]

  • SN1 vs E1 and SN2 vs E2 : The Temperature - Master Organic Chemistry. (2012). [Link]

  • Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base - Master Organic Chemistry. (2012). [Link]

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. [Link]

  • A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2 - Chemistry LibreTexts. (2022). [Link]

  • Why would a weak base added in an SN2 reaction? - Quora. [Link]

  • Exceptions in SN2 and SN1 Reactions - Chemistry Steps. [Link]

  • Nucleophilic substitution and elimination reactions - Chemistry LibreTexts. [Link]

Sources

Technical Guide: Purification Strategies for 9-(Iodomethyl)nonadecane in Lipid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

The Molecule: 9-(Iodomethyl)nonadecane (CAS: 1043023-53-5) is a critical branched alkylating agent used in the synthesis of ionizable lipids (e.g., ALC-0315 analogs) for Lipid Nanoparticles (LNPs).[1]

The Problem: Removing unreacted this compound from a reaction mixture is notoriously difficult due to three convergent factors:

  • Extreme Lipophilicity: With a LogP > 11, it tracks closely with the desired lipid product in standard normal-phase chromatography.[1]

  • Lack of Ionizable Groups: Unlike the amine-bearing lipid product, this starting material cannot be protonated/deprotonated for aqueous extraction.[1]

  • Thermal Instability: While it has a high boiling point (>300°C), the C-I bond is labile; attempting high-vacuum distillation often leads to iodine liberation and product degradation.[1]

This guide provides three validated workflows to remove this impurity, ranked from most scalable to most specific.

Decision Matrix: Selecting Your Purification Strategy

Use the following logic flow to determine the optimal method for your specific reaction scale and impurity profile.

PurificationStrategy Start Start: Reaction Complete (Excess 9-IM Present) CheckScale Check Scale & Impurity Level Start->CheckScale SmallScale Small Scale (<1g) High Impurity (>10%) CheckScale->SmallScale LargeScale Large Scale (>10g) Low Impurity (<5%) CheckScale->LargeScale MethodA Method A: Chemical Scavenging (Amine/Thiol Resins) SmallScale->MethodA Preferred MethodB Method B: Silver-Assisted Precipitation (AgNO3/AgBF4) SmallScale->MethodB If Method A fails Decision1 Is the product acid-sensitive? LargeScale->Decision1 End Pure Lipid Product MethodA->End Filter & Conc. MethodB->End Filter AgI MethodC Method C: Reverse-Phase (C18) Chromatography MethodC->End Fractions Decision1->MethodA Yes (Avoid Silica acidity) Decision1->MethodC No (Standard)

Figure 1: Decision matrix for selecting the appropriate purification workflow.

Method A: Nucleophilic Scavenging (The "Smart" Approach)

This is the most robust method for removing alkyl halides without tedious chromatography.[1] It relies on the reactivity of the primary iodide in this compound (


 reaction) to transform the lipophilic impurity into a polar or solid-supported species that is easily separated.
Mechanism

We utilize a polymer-supported amine (e.g., polystyrene-bound morpholine or diethylenetriamine).[1] The unreacted alkyl iodide alkylates the resin, becoming permanently covalently bound to the solid support. The desired lipid product (typically a tertiary amine) is sterically bulky and less reactive toward the resin, or simply does not react.

Protocol
  • Quantify Excess: Estimate the remaining alkyl iodide (e.g., by NMR or LC-MS).[1]

  • Resin Selection: Use Silica-supported TMT (Trimercaptotriazine) or Polystyrene-supported Morpholine .[1]

    • Why: TMT is a potent scavenger for alkyl halides and metals.[1] Morpholine is a strong nucleophile.[1]

  • Dosage: Add 3–5 equivalents of scavenger resin relative to the estimated remaining alkyl iodide.[1]

  • Solvent: Dissolve crude mixture in THF or DCM (solubility is key).

  • Incubation: Stir gently at 40°C for 4–16 hours.

    • Note: The 9-(iodomethyl) position is primary, but the beta-branching adds steric drag, requiring longer reaction times than linear alkyl iodides.

  • Filtration: Filter the mixture through a fritted glass funnel or a Celite pad.

  • Result: The filtrate contains your product; the impurity is trapped on the resin.

Method B: Silver-Assisted Precipitation (The "Nuclear" Option)

If scavenging is too slow or the impurity levels are trace (<1%), silver salts provide a rapid, thermodynamic sink for iodide.[1]

Mechanism


The resulting carbocation is quenched by the solvent (e.g., water/alcohol) to form an alcohol or alkene, which is significantly more polar than the starting iodide and easily separated by a short silica plug.
Protocol
  • Reagent: Prepare a solution of Silver Nitrate (

    
    ) or Silver Tetrafluoroborate (
    
    
    
    ) in Acetonitrile.
  • Reaction: Add 1.5 equivalents of Ag salt (relative to impurity) to the crude reaction mixture dissolved in Acetone/ACN.

  • Observation: A yellow precipitate (

    
    ) will form immediately.[1]
    
  • Workup:

    • Filter off the AgI precipitate.[1]

    • The filtrate now contains the hydrolyzed byproduct (likely the alcohol version of the nonadecane).

  • Separation: Run a short silica column. The non-polar alkyl iodide is gone; the new alcohol byproduct is much more polar (Rf ~0.3 in 20% EtOAc/Hex) and will separate easily from your lipid product.

Warning: Silver salts are Lewis acids.[1] Ensure your lipid product's headgroup is stable under these conditions.

Method C: Reverse-Phase Chromatography (C18)[1]

Standard Normal Phase (Silica) is often ineffective because both the alkyl iodide and the lipid tails are dominated by Van der Waals forces. Reverse Phase (C18) separates based on hydrophobic surface area and shape.[1]

Data Comparison: Retention Behavior
Stationary PhaseMobile PhaseThis compound BehaviorLipid Product BehaviorResolution
Silica (NP) Hexane/EtOAcElutes at Solvent Front (Rf > 0.[1]9)Elutes High (Rf > 0.[1]8)Poor
C18 (RP) ACN/Water (0.1% TFA)Strong Retention (Elutes late)Elutes earlier (due to polar head)Excellent
C8 (RP) MeOH/WaterModerate RetentionModerate RetentionGood
Protocol
  • Column: Use a high-load C18 Flash cartridge.

  • Gradient:

    • Start: 90% Acetonitrile / 10% Water (with 0.1% Ammonium Formate).[1]

    • Ramp to 100% Acetonitrile over 10 CV (Column Volumes).

    • Hold 100% ACN, then switch to 100% THF or DCM to wash off the alkyl iodide.[1]

  • Logic: The ionizable lipid product is more polar than the pure hydrocarbon tail of the iodide. The product will elute first; the "greasy" iodide will stick until the strongest solvent is applied.

Troubleshooting & FAQs

Q1: I see a purple/pink color in my crude mixture. What is it?

Diagnosis: This is free iodine (


), liberated from the decomposition of the alkyl iodide (likely due to light exposure or heat).
Solution:  Wash the organic layer with 10% Sodium Thiosulfate (

)
.[1] This reduces

(purple) to

(colorless, water-soluble).[1] Do this before any chromatography.
Q2: Can I use distillation?

Answer: Generally, no . This compound has a boiling point predicted >350°C at atm.[1] Even under high vacuum (0.1 mmHg), the temperature required often causes elimination (forming the alkene) or iodine radical formation before distillation occurs.

Q3: My product is co-eluting with the iodide on Silica.

Answer: This is common.[1][2][3] The polarity difference is negligible.[1] Fix: Switch to Method A (Scavenging) . If you must use chromatography, dope your hexane with 1% Triethylamine (TEA).[1] This ensures your lipid product (if it's an amine) stays neutral/basic, potentially tightening its band, but it won't help separation from the iodide much.[1] You must switch to Reverse Phase (Method C) or chemically modify the iodide.[1]

Q4: Is the starting material toxic?

Answer: Yes, alkyl iodides are potential alkylating agents (genotoxic impurities).[1] In pharma applications (LNP synthesis), the limit for this impurity is often <10 ppm.[1] Therefore, a "reactive" purification (Method A or B) is preferred over a passive one (Method C) to ensure complete removal.[1]

References

  • Alkyl Iodide Synthesis & Properties

    • PubChem Compound Summary for CID 86691450, this compound.[1] National Center for Biotechnology Information (2025).[1] Link

  • Scavenging Methodologies

    • Metal and Halide Scavengers in Organic Synthesis.[1] Sigma-Aldrich Technical Guides.[1] Link

  • Lipid Nanoparticle Purification

    • Novel Purification Strategies for LNP Building Blocks. CordenPharma White Paper (2024).[1] Link

  • Silver-Assisted Halide Removal

    • Method for removing unreacted electrophiles from a reaction mixture.[1] US Patent 5632898A (1997).[1] Link

  • General Reactivity of Alkyl Iodides

    • Alkyl Iodide Reactions and Synthesis. Byjus Chemistry Archive.[1] Link

Sources

Technical Support Center: High Molecular Weight Alkyl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational
Topic: Purification, Stabilization, and Storage of Long-Chain ( ) Alkyl Iodides

Welcome to the Purification Hub

User Profile: Research Scientist / Process Chemist Subject Matter: High Molecular Weight (High-MW) Alkyl Iodides (e.g., Decyl iodide, Octadecyl iodide).

Executive Summary: High-MW alkyl iodides present a unique paradox in organic synthesis: they are essential lipophilic electrophiles but are notorious for their instability. Unlike their chloro- or bromo- counterparts, the C–I bond is exceptionally weak (~240 kJ/mol), making it susceptible to homolytic cleavage by photons (


) or thermal elimination.

This guide moves beyond standard textbook answers. We address the specific physical handling of waxy solids and viscous oils, providing self-validating protocols to ensure your starting material does not compromise your downstream biology or catalysis.

Module 1: Critical Troubleshooting (FAQs)

Q1: My product has turned from colorless to pink/violet during storage. Is it ruined?

Status: Recoverable Diagnosis: This is the classic signature of oxidative decomposition. Light or heat has triggered homolytic cleavage of the C–I bond, releasing iodine radicals (


), which dimerize to form molecular iodine (

). The violet color is

dissolved in the organic matrix. The Fix:
  • If Liquid/Oil: Dissolve the iodide in a non-polar solvent (Hexanes or

    
    ). Wash with 10% Sodium Thiosulfate (
    
    
    
    )
    solution. The thiosulfate reduces
    
    
    (violet) back to iodide (colorless) instantly. Dry over
    
    
    and concentrate.
  • If Solid: Recrystallize from ethanol/acetone (see Module 2).

  • Prevention: Store over Copper Turnings (see Protocol A).

Q2: I attempted distillation, but the material turned black and tarry. What happened?

Status: Likely Irreversible (for the tar portion) Diagnosis: You likely exceeded the thermal stability limit. High-MW alkyl iodides have high boiling points.[1] Heating them to atmospheric boiling points (


) triggers elimination (dehydrohalogenation) , releasing HI and forming alkenes. The HI then catalyzes polymerization of the alkenes, resulting in "tar."
The Fix: 
  • Immediate: Stop heating.

  • Future Protocol: You must use High Vacuum (<1 mmHg) . If the boiling point is still

    
     at your vacuum level, abandon distillation and switch to Column Chromatography on Neutral Alumina  (Protocol B).
    
Q3: My NMR shows a persistent triplet at 3.6 ppm (alcohol starting material) despite a "complete" reaction.

Status: Purification Required Diagnosis: High-MW alcohols are difficult to separate from their corresponding iodides because their polarities (on silica) become less distinct as the lipophilic tail grows (


).
The Fix: 
  • Chemical Conversion: Before purification, treat the crude mixture with methanesulfonyl chloride (MsCl). This converts the unreacted alcohol to a mesylate, which has a drastically different

    
     value and is easily separated by chromatography.
    

Module 2: Validated Purification Workflows

Decision Tree: Selecting the Right Method

The choice of purification depends heavily on the physical state and the chain length of your alkyl iodide.

PurificationFlow Start Crude High-MW Alkyl Iodide StateCheck Physical State at Room Temp? Start->StateCheck Liquid Liquid / Viscous Oil (C10 - C15) StateCheck->Liquid Solid Waxy Solid (C16+) StateCheck->Solid ImpurityCheck Primary Impurity? Liquid->ImpurityCheck Recryst Protocol C: Recrystallization (Ethanol/Acetone) Solid->Recryst Most Efficient Iodine Free Iodine (Pink) ImpurityCheck->Iodine Precursor Unreacted Alcohol/Alkene ImpurityCheck->Precursor Wash Protocol A: Thiosulfate Wash + Copper Storage Iodine->Wash Distill Vacuum Distillation (<0.5 mmHg, Short Path) Precursor->Distill If Thermally Stable Column Protocol B: Flash Chrom. (Neutral Alumina) Precursor->Column If Heat Sensitive

Caption: Figure 1. Logical workflow for selecting purification method based on physical state (


 length) and impurity profile.
Protocol A: The Copper Stabilization Technique

Best For: Long-term storage and preventing auto-oxidation. Mechanism: Copper acts as a "sacrificial scavenger." It reacts with trace free iodine to form Copper(I) Iodide (


), which is insoluble and inert.


  • Preparation: Obtain analytical grade copper turnings (or wire).

  • Activation: Briefly wash turnings with dilute HCl to remove surface oxides, then rinse thoroughly with water, then acetone, and dry under vacuum.

  • Application: Add 2-3 activated copper turnings to the vial containing your purified liquid alkyl iodide.

  • Monitoring: If the copper turns black/grey rapidly, the iodide content is high. Decant the liquid to a fresh vial with fresh copper.

Protocol B: Chromatography for Labile Iodides

Best For: Removing unreacted alcohols from heat-sensitive iodides. Critical Note: Avoid standard acidic silica gel for very sensitive iodides, as surface protons can catalyze elimination.

  • Stationary Phase: Use Neutral Alumina (Brockmann Grade II-III) or Silica Gel buffered with 1% Triethylamine.

  • Eluent: High-MW iodides are extremely non-polar. Start with 100% Hexanes (or Pentane) .

    • The alkyl iodide will elute near the solvent front (

      
      ).
      
    • Unreacted alcohols will remain on the baseline.

  • Visualization: Do not use UV alone (alkyl iodides have weak absorbance). Use Iodine stain (ironically) or PMA (Phosphomolybdic Acid) dip.

  • Workup: Evaporate solvent at low temperature (<30°C) . High-MW iodides are non-volatile, but heat stress during evaporation should be minimized.

Protocol C: Low-Temperature Recrystallization

Best For: Solid alkyl iodides (


) like 1-iodooctadecane.
  • Solvent System: Ethanol (absolute) or Acetone/Methanol (1:1).

  • Dissolution: Dissolve the waxy solid in the minimum amount of warm solvent (

    
    ). Do not boil  excessively.
    
  • Crystallization: Allow to cool slowly to room temperature, then place in a

    
     freezer overnight.
    
    • Why? Long alkyl chains pack efficiently at low temps, excluding impurities (like iodine) into the mother liquor.

  • Filtration: Filter quickly on a cold Buchner funnel. Wash with cold solvent.

Module 3: Data & Specifications

Comparative Analysis of Purification Methods
FeatureVacuum DistillationColumn ChromatographyRecrystallization
Target State Liquids / OilsLiquids / Low-melting solidsWaxy Solids
Removal of

Poor (Co-distills)Excellent (Separates)Good (Stays in liquor)
Thermal Risk High (Requires heat)Low (Room temp)Low (Warm to Cold)
Scalability High (>100g)Low (<10g)Medium (10-50g)
Key Constraint Must maintain <1 mmHg vacuumRequires solvent disposalYield loss in mother liquor

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative source for specific solvent systems and physical constants).[2]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for alkyl halide synthesis and copper stabilization).

  • Goto, K. et al. (2009). Alkyl iodide storage container and method for purification. U.S. Patent No. 7,617,934. (Details the industrial mechanism of copper/silver scavenging for iodide stability).

  • Biffis, A. et al. (2018). Advanced techniques in the synthesis of alkyl iodides. Organic Process Research & Development. (Review of modern catalytic methods and workup procedures).

Technical Support Case #8821-AI Closed. For further assistance with specific chain lengths, please contact the synthesis division.

Sources

Technical Support Guide: Optimizing Reaction Temperature for Bulky Alkyl Halide Substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SN1-E1-THERMO-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Yield Critical)

Executive Summary

The Challenge: Substituting bulky (tertiary or sterically hindered secondary) alkyl halides poses a thermodynamic dilemma. These substrates cannot undergo


 due to steric hindrance. They must proceed via 

(ionization to a carbocation). However, the carbocation is a divergent intermediate that can also undergo

elimination to form an alkene.

The Core Conflict:

  • Ionization (Rate Limiting): Requires energy (endothermic bond breaking).[1] Heat helps this step.[2][3][4][5]

  • Product Selectivity (

    
     vs. 
    
    
    
    ):
    Elimination is entropically favored (
    
    
    ) and has a higher activation energy (
    
    
    ) than substitution. Therefore, high heat significantly favors the unwanted alkene byproduct.

The Solution: You must identify the "Goldilocks" thermal window—high enough to allow ionization, but low enough to suppress elimination.

Diagnostic Workflow

Before heating your reaction, use this decision matrix to determine your thermal strategy.

ReactionLogic Start START: Substrate Analysis SubstrateType Is the Alkyl Halide Tertiary or Bulky 2°? Start->SubstrateType SN2_Path Use SN2 Conditions (High Temp, Strong Nuc) SubstrateType->SN2_Path No (Primary) NucCheck Is the Nucleophile Basic (pKa > 12)? SubstrateType->NucCheck Yes E2_Risk HIGH RISK: E2 Elimination Dominates. Change Nuc. NucCheck->E2_Risk Yes (e.g., NaOEt) SolventCheck Solvent Selection NucCheck->SolventCheck No (Neutral/Weak) StrategyA STRATEGY A: Cryogenic Solvolysis (-20°C to 0°C) SolventCheck->StrategyA Standard Polar Protic (MeOH, H2O) StrategyB STRATEGY B: Fluorinated Solvent Boost (HFIP/TFE at RT) SolventCheck->StrategyB Non-Nucleophilic Ionizing (HFIP, TFE) StrategyC STRATEGY C: Lewis Acid Assist (Ag(I) at -10°C) SolventCheck->StrategyC Inert Solvent + Catalyst

Figure 1: Decision matrix for selecting reaction conditions based on substrate sterics and nucleophile basicity.

Technical Deep Dive: The Temperature Effect

To optimize yield, you must exploit the kinetic and thermodynamic differences between Substitution (


) and Elimination (

).[1]
The Mechanism of Failure (Why Heat Kills Yield)
  • Entropy (

    
    ):  Elimination splits one molecule into two or three (Alkene + LG + Proton). This increases disorder (
    
    
    
    ). The Gibbs Free Energy equation is
    
    
    . As Temperature (
    
    
    ) rises, the
    
    
    term becomes more negative, making elimination thermodynamically dominant [1].[4][6]
  • Activation Energy (

    
    ):  Elimination requires breaking a 
    
    
    
    -proton bond and the C-LG bond. This generally requires a higher activation energy than the simple recombination of a nucleophile with a carbocation. According to the Arrhenius equation, reactions with higher
    
    
    (Elimination) are accelerated more by heat than reactions with lower
    
    
    (Substitution) [2].
Data Summary: Temperature vs. Product Ratio

Typical ratios for t-Butyl Bromide Solvolysis (Ethanol)

TemperatureSubstitution (

)
Elimination (

)
Mechanistic Driver
25°C ~81%~19%Kinetic Control (Lower

favors

)
55°C ~72%~28%Thermal energy overcomes

barrier
Reflux <60%>40%Entropy (

) dominates

Note: Data trends adapted from kinetic studies on tertiary halides [3].

Optimization Protocols

Protocol A: The "Cold Start" Ramp (Standard)

Use this for standard tertiary halides (e.g., t-butyl chloride derivatives).

  • Dissolution: Dissolve substrate in a polar protic solvent (MeOH, EtOH, or Acetone/H2O mixtures).

  • Cryo-Cooling: Cool the mixture to 0°C (ice bath) or -20°C (cryocooler).

    • Why: Low temp suppresses the

      
       pathway almost entirely.
      
  • Addition: Add the nucleophile slowly.

  • Monitoring: Monitor by TLC/LCMS every 30 minutes.

  • The Ramp: If no reaction occurs after 2 hours (ionization is too slow), raise temperature by 5°C increments . Stop exactly when product formation is observed. Do not jump to reflux.

Protocol B: The "Fluorinated Boost" (Advanced)

Use this for extremely bulky/unreactive substrates (e.g., Adamantyl halides) where heating causes decomposition.

  • Solvent Switch: Replace standard alcohols with HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) .

    • Mechanism:[4][5][7][8][9] These solvents are highly ionizing (stabilize the leaving group/carbocation) but extremely non-nucleophilic. They lower the

      
       for ionization, allowing the reaction to proceed at Room Temperature  without requiring the heat that triggers elimination [4].
      
  • Procedure: Run reaction at 20°C. The solvent forces ionization; the added nucleophile traps the carbocation.

Protocol C: Silver-Assisted Ionization

Use this when the leaving group is stubborn (e.g., Alkyl Iodides/Bromides) and you cannot heat.

  • Add Additive: Add 1.1 equivalents of AgNO3 or AgBF4 at -10°C .

    • Mechanism:[4][5][7][8][9] Silver coordinates with the halogen (precipitation of AgX), forcing the C-X bond to break. This drives ionization chemically rather than thermally.

Troubleshooting & FAQs

Q1: My reaction is stuck. Starting material is untouched at 0°C, but if I heat it to 60°C, I get 50% alkene. What do I do?

Diagnosis: You are in the "Dead Zone." 0°C is too cold for ionization, but 60°C is too hot for selectivity. Fix: Switch to Protocol B . Use HFIP as a co-solvent (20-50% v/v). This will lower the ionization barrier, allowing the reaction to proceed at 20-25°C, preserving the substitution ratio.

Q2: I am using a strong base (NaOEt) to speed up the reaction, but my yield is terrible.

Diagnosis: Strong bases (pKa > 12) force the E2 mechanism on bulky substrates, bypassing the carbocation entirely and going straight to alkene. Fix: Switch to a neutral or weak nucleophile (EtOH, H2O, Acetate). If you need a specific group, use the protonated form (e.g., use Thiol instead of Thiolate) and a scavenger base like Pyridine or 2,6-Lutidine, which are non-nucleophilic.

Q3: Can I prevent racemization during this process?

Diagnosis: No. A pure


 reaction proceeds through a planar carbocation, which leads to racemization (attack from top or bottom).
Fix:  If chirality is essential, you cannot use 

. You must redesign the synthesis to use

(on a less hindered precursor) or use neighbor-group participation (anchimeric assistance) to block one face of the carbocation.

References

  • Chemistry Steps. "SN1 vs E1 Reactions." Chemistry Steps. Accessed February 10, 2026. [Link]

  • Master Organic Chemistry. "Elimination Reactions Are Favored By Heat." Master Organic Chemistry, 2012. [Link]

  • Master Organic Chemistry. "SN1 vs E1 and SN2 vs E2: The Temperature." Master Organic Chemistry, 2012. [Link]

  • Chemistry LibreTexts. "11.5: Characteristics of the SN1 Reaction." Chemistry LibreTexts, 2024. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR of 9-(Iodomethyl)nonadecane

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR spectral characteristics of 9-(Iodomethyl)nonadecane (also known as 1-Iodo-2-octyldodecane ). It is designed for researchers utilizing this compound as a solubilizing alkylating agent in the synthesis of organic semiconductors (e.g., conjugated polymers for OPVs/OLEDs) or specialized lipids.

The guide prioritizes spectral verification , comparing the product against its synthetic precursors (alcohol) and analogues (bromide) to ensure high purity—a critical requirement for electronic-grade materials.

Executive Summary & Compound Identity

This compound is a branched alkyl iodide used primarily to introduce steric bulk and solubility to functional materials without disrupting


-

stacking. Its branched "Guerbet" structure (derived from 2-octyldodecanol) provides superior solubility compared to linear alkyl chains.
Metric Details
IUPAC Name This compound
Common Name 1-Iodo-2-octyldodecane
CAS Number 1043023-53-5
Molecular Formula

Molecular Weight 408.45 g/mol
Key Application Solubilizing side-chain for conjugated polymers (e.g., DPP, Thiophene derivatives).[1]

1H NMR Spectral Data: The Fingerprint

The purity of this compound is best validated by the distinct chemical shift of the methylene protons attached to the iodine atom (


). Due to the "heavy atom effect" of iodine, these protons appear significantly upfield compared to the precursor alcohol or alternative halides.
Primary Chemical Shifts (in )
Proton Assignment Chemical Shift (

, ppm)
Multiplicity Integration Coupling Constant (

)

(H-a)
3.26 Doublet (d) 2H ~5.5 - 6.0 Hz
Methine (

) (H-b)
1.10 – 1.30Multiplet (m)1HN/A
Bulk Methylene (

)
1.20 – 1.40Broad Multiplet32HN/A
Terminal Methyls (

)
0.88Triplet (t)6H~7.0 Hz

Note: The diagnostic doublet at 3.26 ppm is the critical quality attribute (CQA). Any signal remaining at 3.54 ppm indicates unreacted alcohol precursor.

Comparative Performance: Iodide vs. Alternatives

In synthetic workflows, this iodide is typically generated from 2-octyldodecan-1-ol (Isofol 20) or converted from a Bromide intermediate. Distinguishing these species is vital.

Spectral Resolution Table

The following table compares the chemical shift of the functionalized methylene group (


) across the three common species.
Compound Functional Group (

)
Shift (

, ppm)
Shift Direction Interference Risk
This compound

3.26 Upfield Target Signal
1-Bromo-2-octyldodecane

3.40 – 3.44Mid-fieldImpurity (Incomplete Finkelstein)
2-Octyldodecan-1-ol

3.54DownfieldImpurity (Unreacted Starting Material)
Why This Matters (Mechanism)
  • Electronic Shielding: Iodine is less electronegative (2.66) than Bromine (2.96) or Oxygen (3.44), but the Heavy Atom Effect (spin-orbit coupling) causes the protons attached to Iodine to be unusually shielded, moving them upfield (lower ppm) relative to the bromide and chloride analogues.

  • Resolution: The separation between the Iodide (3.26 ppm) and Alcohol (3.54 ppm) is ~0.28 ppm , allowing for easy integration and quantitative purity calculation.

Experimental Protocol: Purity Verification Workflow

To ensure accurate characterization, follow this standardized protocol. This workflow is designed to prevent "false purity" readings caused by solvent overlaps.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10–15 mg of the oily product in 0.6 mL of Chloroform-d (

      
      ) containing 0.03% TMS (Tetramethylsilane).
      
    • Why: High concentration is needed to see minor aliphatic impurities, but too high (>30 mg) can cause viscosity broadening.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher recommended (to resolve the multiplet overlap in the 1.2–1.4 ppm region).

    • Scans: Minimum 16 scans (64 recommended for detecting <1% alcohol).

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the terminal methyls for accurate integration integration.

  • Data Processing:

    • Reference the spectrum to the TMS peak at 0.00 ppm or the residual

      
       peak at 7.26 ppm .
      
    • Integrate the doublet at 3.26 ppm . Set its value to 2.00 .

    • Check the region at 3.54 ppm (Alcohol) and 3.40 ppm (Bromide).

    • Calculate Purity:

      
      
      

Visualization: Structural Verification Logic

The following diagram illustrates the logical flow for verifying the synthesis of this compound from its alcohol precursor.

NMR_Verification Start Crude Reaction Mixture NMR_Run Run 1H NMR (CDCl3) Start->NMR_Run Check_354 Check 3.54 ppm (Alcohol Doublet) NMR_Run->Check_354 Check_326 Check 3.26 ppm (Iodide Doublet) Check_354->Check_326 Decision Calculate Ratio Check_326->Decision Result_Pure Pass: >98% Conv. Proceed to Polymerization Decision->Result_Pure No Peak at 3.54 Result_Impure Fail: Recrystallize/Column (Remove Alcohol) Decision->Result_Impure Peak at 3.54 Present

Caption: Logic flow for NMR-based quality control of this compound synthesis.

References

  • PubChem. (n.d.). This compound | C20H41I. National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of 1-Iodoeicosane (C20H41I)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Analytical Guide Subject: 1-Iodoeicosane (C


H

I) Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) Date: October 26, 2023

Executive Summary: The "Labile Bond" Challenge

Characterizing long-chain alkyl iodides like 1-Iodoeicosane (C


H

I)
presents a specific analytical paradox. While the iodine atom provides a massive scattering cross-section for detection, the Carbon-Iodine (C-I) bond is the weakest among standard organic halides (approx. 57 kcal/mol).

In standard Electron Ionization (EI), this weak bond leads to rapid fragmentation, often resulting in the complete absence of the molecular ion (


). This guide compares the fragmentation performance of C

H

I under Hard Ionization (EI) versus Soft Ionization (Chemical Ionization - CI) , providing a validated protocol to ensure both structural fingerprinting and molecular weight confirmation.

Comparative Analysis: Ionization Modes

To accurately identify C


H

I, researchers must choose the ionization mode based on the specific data requirement: Fingerprinting (EI) or Confirmation (CI).
Performance Matrix: EI vs. CI vs. ESI
FeatureElectron Ionization (EI) Chemical Ionization (CI) Electrospray (ESI)
Energy Level High (70 eV)Low (Thermal/Reagent Gas)Low (Solution Phase)
Molecular Ion (

)
Rare/Absent (<1% abundance)Dominant (

or

)
Poor (Non-polar neutral)
Base Peak

57 or 43 (Alkyl chain)

426 (

, if using NH

)
N/A (Requires Ag

adducts)
Structural Insight Excellent (Hydrocarbon series)Poor (Little fragmentation)N/A
Iodine Specificity High (

127 peak visible)
LowN/A
Recommendation Primary Method (Library Match)Secondary Method (MW Confirmation)Not Recommended
Mechanistic Comparison
  • EI Mode (The "Shredder"): The 70 eV electrons impact the C

    
    H
    
    
    
    I molecule. The energy absorbed far exceeds the C-I bond dissociation energy. The molecule instantly cleaves, predominantly ejecting the Iodine atom. The charge can remain on the Iodine (forming
    
    
    at
    
    
    127) or the alkyl chain (forming
    
    
    at
    
    
    281), which then rapidly "unzips" into smaller alkyl fragments (
    
    
    ).
  • CI Mode (The "Protonator"): Using a reagent gas like Methane or Ammonia, the ionization occurs via proton transfer. This "soft" process preserves the C-I bond, allowing the detection of the intact protonated molecule or ammonium adduct, confirming the molecular weight of 408 Da.

Detailed Fragmentation Pathway (EI Mode)

Understanding the EI spectrum is critical for purity assessment. The fragmentation follows two distinct pathways driven by the localization of the radical cation.[1]

Pathway Visualization

Fragmentation Parent Parent Molecule [C20H41-I] MolIon Molecular Ion (Transient) [C20H41-I]+. (m/z 408) Parent->MolIon 70 eV I_Ion Iodonium Ion I+ (m/z 127) MolIon->I_Ion Heterolytic Cleavage A Alkyl_Rad Alkyl Radical C20H41. MolIon->Alkyl_Rad I_Rad Iodine Radical I. MolIon->I_Rad Alkyl_Cat Eicosyl Cation [C20H41]+ (m/z 281) MolIon->Alkyl_Cat Heterolytic Cleavage B Series Hydrocarbon Series (m/z 43, 57, 71...) Alkyl_Cat->Series McLafferty/Elimination

Figure 1: Dual fragmentation pathway of 1-Iodoeicosane under Electron Ionization. Note the competition between generating the Iodine ion (


 127) and the Alkyl cation (

281).
Key Diagnostic Peaks (EI Spectrum)[2]
m/z ValueIdentityRelative Abundance (Typical)Interpretation
408

(Molecular Ion)
< 1% Often invisible. Do not rely on this for identification.
281

5 - 15%Loss of Iodine (

). Confirms the C20 backbone.
127

10 - 30%Diagnostic for Iodides. Differentiates from Bromides (which show

79/81).
57

100% (Base Peak) Dominant alkyl fragment (Butyl cation).
43

80 - 90%Propyl cation.

Validated Experimental Protocol

To ensure reproducibility, follow this self-validating GC-MS protocol. This method minimizes thermal degradation of the C-I bond in the injector port.

Reagents & Preparation[3][4]
  • Solvent: n-Hexane or Dichloromethane (HPLC Grade).

  • Concentration: 10 ppm (Trace analysis) to 100 ppm (Purity check).

  • Vial: Amber glass (Iodides are light-sensitive; prevent photodegradation).

Instrument Parameters (Agilent/Shimadzu Standard)
  • Inlet (Injector):

    • Mode: Splitless (for trace) or Split 20:1 (for purity).

    • Critical Setting: Temperature 220°C .

    • Why? Standard 250°C+ injectors can cause thermal elimination of HI (Hydrogen Iodide), creating an alkene artifact (1-Eicosene) before the sample even reaches the column.

  • Column:

    • Phase: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, Rtx-5).

    • Dimensions: 30m

      
       0.25mm 
      
      
      
      0.25µm.[2]
  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (Hold 5 min).

    • Total Run Time: ~17 minutes.[3]

  • Mass Spectrometer (EI):

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range:

      
       35 – 550.
      
Analytical Workflow Diagram

Workflow Start Sample: C20H41I Solid Prep Dissolve in Hexane (Amber Vial) Start->Prep Injector GC Inlet: 220°C (Limit Thermal Degradation) Prep->Injector Decision Goal: Structure or MW? Injector->Decision EI_Path Run EI Mode Decision->EI_Path Structure CI_Path Run CI Mode (NH3/CH4) Decision->CI_Path MW Result_EI Check m/z 127 & Alkyl Series (Fingerprint) EI_Path->Result_EI Result_CI Check m/z 409 (M+H) or 426 (M+NH4) (MW Confirmation) CI_Path->Result_CI

Figure 2: Operational workflow for discriminating structure vs. molecular weight.

Troubleshooting & Quality Control

Distinguishing C20-I from C20-Br

If the synthesis involved halide exchange, you may have contamination.

  • Iodide (C20-I): Single peak at

    
     127.[3][4] Monoisotopic.
    
  • Bromide (C20-Br): Twin peaks at

    
     79 and 81 (approx 1:1 ratio).
    
  • Alkene Artifact: If you see a peak at

    
     280 (
    
    
    
    , loss of HI) appearing chromatographically earlier than the main peak, your injector is too hot.
References
  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of 1-Iodoeicosane and Homologs. NIST Standard Reference Database 1A v17.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley.
  • McLafferty, F. W.Interpretation of Mass Spectra. University Science Books. (Source for mechanisms of C-I bond cleavage and alkyl series).
  • Shimadzu Application News. Analysis of Alkyl Halides by GC-MS: Handling Labile Compounds.

Sources

Decoding Complexity: A Comparative Guide to 13C NMR Spectral Analysis of Branched Alkyl Chains

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular characterization, branched alkyl chains present a unique challenge. Their often subtle isomeric differences demand analytical techniques that offer both high resolution and profound structural insight. Among the arsenal available to the modern chemist, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool. This guide, born from extensive experience in spectral interpretation, moves beyond a simple recitation of principles. It offers a comparative analysis of methodologies for interpreting 13C NMR data of branched alkanes, blending established empirical rules with modern computational approaches and advanced experimental techniques. We will explore the causality behind spectral phenomena and provide a framework for robust, self-validating structural elucidation.

The Challenge of Branching: Beyond Simple Chains

Unlike their linear counterparts, branched alkanes introduce a higher degree of complexity in their 13C NMR spectra. The number of signals is no longer a simple function of chain length but is dictated by the molecular symmetry. Carbons that are chemically equivalent due to symmetry will produce a single signal in the spectrum.[1] For instance, the highly symmetrical 2,3-dimethylbutane exhibits only two signals in its 13C NMR spectrum, despite having six carbon atoms.[2] Conversely, the less symmetrical 2-methylpentane displays five distinct signals for its six carbons.[3][4]

The chemical shift of each carbon is exquisitely sensitive to its local electronic environment, which in branched alkanes is influenced by several factors including:

  • The number of attached hydrogens: Primary (CH3), secondary (CH2), tertiary (CH), and quaternary carbons resonate in characteristic regions of the spectrum.

  • Substitution effects (α, β, and γ effects): The presence of substituents on adjacent carbons causes predictable shifts. The α-effect (direct substitution) and β-effect (substitution on the next carbon) are typically deshielding (downfield shift), while the γ-effect, particularly the gamma-gauche effect, is shielding (upfield shift).[2]

  • Steric effects: Steric compression between non-bonded atoms can lead to a shielding effect, causing the corresponding carbon signals to appear at a lower chemical shift (upfield).[5][6]

Comparative Methodologies for Spectral Assignment

Navigating the complexities of a branched alkane's 13C NMR spectrum requires a systematic approach. Here, we compare three primary methodologies: empirical prediction, database and computational prediction, and experimental verification with DEPT spectroscopy.

Empirical Prediction: The Lindeman-Adams Rule

Long before the advent of powerful computational tools, chemists relied on empirical rules derived from the systematic study of numerous compounds. For alkanes, the Lindeman-Adams rule provides a robust method for estimating 13C chemical shifts. This additive model considers the type of carbon being observed and the number and type of carbons at the α, β, and γ positions.

The chemical shift (δ) of a carbon atom is calculated using the following formula:

δ = B + Σ(Ai * Ni) + S

Where:

  • B is a base value for the type of carbon (e.g., methane).

  • Ai is the additive shift increment for a substituent at a given position (α, β, γ, etc.).

  • Ni is the number of substituents at that position.

  • S is a steric correction factor.

While powerful, the Lindeman-Adams rule has its limitations. It is most accurate for acyclic, unstrained alkanes and its accuracy can decrease in highly congested or sterically hindered molecules.

Database and Computational Prediction

The digital age has ushered in a new era of spectral analysis. Several powerful tools are now at the researcher's disposal:

  • Spectral Databases: Online databases such as the Spectral Database for Organic Compounds (SDBS) are invaluable resources.[3][7] These databases contain a vast collection of experimentally determined NMR spectra, allowing for direct comparison with an unknown compound's spectrum.

  • Computational Prediction: A growing number of software packages and web-based tools can predict 13C NMR spectra from a given chemical structure.[8] These programs often employ a combination of empirical rules, database comparisons, and even quantum mechanical calculations to estimate chemical shifts.[9][10] Machine learning algorithms are also showing increasing promise in accurately predicting chemical shifts.[6][9][10][11]

Comparison of Accuracy: While computational methods are incredibly convenient, their accuracy can vary. For common structural motifs, database-driven predictions are often highly reliable. However, for novel or unusual structures, their accuracy may be lower. Empirical rules like Lindeman-Adams, while requiring manual calculation, provide a solid, mechanistically grounded estimation and can be a valuable cross-check. The most robust approach often involves a combination of these methods.

Experimental Verification: DEPT Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial experimental technique for unambiguously determining the number of hydrogens attached to each carbon.[5][12][13] By running a series of DEPT experiments, one can differentiate between CH, CH2, and CH3 groups, and by inference, identify quaternary carbons.

The three most common DEPT experiments are:

  • DEPT-45: Shows signals for all protonated carbons (CH, CH2, and CH3).

  • DEPT-90: Shows signals only for CH (methine) carbons.[5][12][13]

  • DEPT-135: Shows positive signals for CH and CH3 carbons and negative signals for CH2 carbons.[5][12][13]

By comparing the standard broadband-decoupled 13C NMR spectrum with the DEPT-90 and DEPT-135 spectra, a definitive assignment of each carbon type can be made. This experimental verification is the gold standard for confirming assignments made by empirical or computational methods.

Case Studies: Unraveling Branched Alkane Spectra

To illustrate the application of these methodologies, let's examine the 13C NMR spectra of two isomers of hexane: 2-methylpentane and 2,3-dimethylbutane.

Case Study 1: 2-Methylpentane

Symmetry Analysis: 2-methylpentane has a plane of symmetry that renders the two methyl groups on the isopropyl moiety non-equivalent to the terminal methyl group. This results in five unique carbon environments, and thus five signals in the 13C NMR spectrum.[3][4][13][14]

Experimental Data: The experimental 13C NMR chemical shifts for 2-methylpentane are approximately: 14.4 ppm, 20.6 ppm, 22.7 ppm, 27.9 ppm, and 41.6 ppm.

DEPT Analysis:

  • DEPT-135: Would show positive signals at ~14.4 ppm, ~22.7 ppm (two carbons), and a negative signal at ~20.6 ppm and ~41.6 ppm. The signal at ~27.9 ppm would be positive.

  • DEPT-90: Would show a single positive signal at ~27.9 ppm.

Assignment: By combining the broadband 13C and DEPT data, we can confidently assign the signals:

  • ~14.4 ppm: Terminal CH3 group.

  • ~20.6 ppm: CH2 group.

  • ~22.7 ppm: Two equivalent CH3 groups of the isopropyl moiety.

  • ~27.9 ppm: CH group.

  • ~41.6 ppm: CH2 group adjacent to the branch point.

Case Study 2: 2,3-Dimethylbutane

Symmetry Analysis: 2,3-dimethylbutane possesses a high degree of symmetry. The four methyl groups are chemically equivalent, and the two methine (CH) groups are also equivalent. This results in only two signals in the 13C NMR spectrum.[2]

Experimental Data: The experimental 13C NMR chemical shifts for 2,3-dimethylbutane are approximately: 19.5 ppm and 33.9 ppm.[15]

DEPT Analysis:

  • DEPT-135: Would show two positive signals at ~19.5 ppm and ~33.9 ppm.

  • DEPT-90: Would show a single positive signal at ~33.9 ppm.

Assignment:

  • ~19.5 ppm: The four equivalent CH3 groups.

  • ~33.9 ppm: The two equivalent CH groups.

Experimental Protocols

Acquiring high-quality 13C NMR data is paramount for accurate structural elucidation. The following is a generalized protocol for a standard 13C{1H} (proton-decoupled) and DEPT experiment.

Sample Preparation:

  • Dissolve 10-50 mg of the branched-chain alkyl compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).

  • Filter the solution into a 5 mm NMR tube.

Instrumental Parameters (for a 400 MHz Spectrometer):

Parameter13C{1H} ExperimentDEPT-135 ExperimentDEPT-90 Experiment
Pulse Programzgpg30dept135dept90
Acquisition Time (AQ)~1.0 - 2.0 s~1.0 - 2.0 s~1.0 - 2.0 s
Relaxation Delay (D1)2.0 s2.0 s2.0 s
Number of Scans (NS)128 or more (sample dependent)64 or more64 or more
Spectral Width (SW)~240 ppm~240 ppm~240 ppm

For quantitative analysis , a longer relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the carbons is necessary, and the nuclear Overhauser effect (NOE) should be suppressed using inverse-gated decoupling.[11] The addition of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)3) can shorten T1 values and reduce experiment time.[4][9]

Visualization of the Analytical Workflow

The logical flow for analyzing the 13C NMR spectrum of a branched alkyl chain can be visualized as follows:

G cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis & Prediction cluster_assignment Structural Assignment A1 Sample Preparation A2 Acquire Broadband Decoupled 13C Spectrum A1->A2 A3 Acquire DEPT-135 & DEPT-90 Spectra A2->A3 B1 Determine Number of Signals (Symmetry Analysis) A2->B1 C1 Assign Carbon Types (CH3, CH2, CH) using DEPT A3->C1 B2 Empirical Prediction (e.g., Lindeman-Adams) B1->B2 B3 Database/Computational Prediction B1->B3 C3 Correlate Predicted and Experimental Shifts B2->C3 B3->C3 C2 Identify Quaternary Carbons C1->C2 C2->C3 C4 Final Structure Confirmation C3->C4

Sources

thermal analysis (TGA/DSC) of 9-(Iodomethyl)nonadecane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Thermal Profiling of 9-(Iodomethyl)nonadecane Derivatives: A Comparative Technical Guide

Executive Summary

This guide provides an in-depth thermal analysis (TGA/DSC) comparison of This compound —a critical C20 branched alkyl halide intermediate—against its linear and isomeric counterparts.

In the context of Lipid Nanoparticle (LNP) development for mRNA delivery, the "tail structure" dictates the lipid's phase transition temperature (


) and endosomal escape efficiency. While linear alkyl chains (e.g., 1-Iodoeicosane) promote crystallinity and rigidity, This compound  introduces a specific mid-chain "swallowtail" branching motif. This guide demonstrates how this structural asymmetry lowers crystallization onset, enhances lipid fluidity, and alters thermal degradation pathways compared to standard linear alternatives.

The Thermal Landscape: Precursors & Derivatives

To understand the value of this compound, we must compare it to the industry standards. The following table summarizes the thermal characteristics of the target molecule versus a linear control and a common Guerbet-type isomer.

Table 1: Comparative Thermal Properties of C20 Alkyl Iodide Precursors
PropertyTarget: this compound Linear Control: 1-Iodoeicosane Isomer: 2-Octyldodecyl Iodide
Structure Type Mid-Chain Branched (C19 + C1 branch)Linear (C20)End-Branched (Guerbet type)
Physical State (25°C) Viscous LiquidCrystalline SolidLow-Viscosity Liquid
Melting Point (

)
-15°C to -5°C (Amorphous/Glassy)40°C - 42°C -30°C to -20°C
TGA Onset (

)
~165°C~180°C~160°C
Degradation Mode Rapid HI Elimination (Steric assist)HI EliminationRapid HI Elimination
LNP Application High-Fluidity Lipid AnchorRigid Lipid AnchorStandard Fluid Lipid Anchor

Analyst Note: The depressed melting point of the 9-(iodomethyl) derivative is its primary functional asset. By preventing the formation of tightly packed crystalline domains (common in linear C20 chains), it allows the resulting lipid to maintain a liquid-crystalline phase at physiological temperatures—a prerequisite for effective mRNA release.

Thermogravimetric Analysis (TGA): Stability & Degradation

Objective: Determine the upper processing temperature limits for synthesis. Alkyl iodides are thermally labile and light-sensitive; understanding their degradation is vital to prevent yield loss during lipid conjugation.

Degradation Mechanism

Unlike stable alkyl chlorides, this compound undergoes thermal dehydrohalogenation (elimination of Hydrogen Iodide) at relatively low temperatures. The branching at the C9 position stabilizes the carbocation intermediate, potentially accelerating the E1 elimination pathway compared to linear primary iodides.

DegradationMechanism Iodide This compound (Precursor) TS Transition State (Carbocation/Ion Pair) Iodide->TS Heat (>150°C) Products Nonadecene Isomers + HI (Volatile Mass Loss) TS->Products E1/E2 Elimination Oxidation I2 Formation (Purple Vapor) Products->Oxidation Atmospheric O2

Figure 1: Thermal degradation pathway of branched alkyl iodides. The elimination of HI results in significant mass loss and the formation of alkene impurities.

Experimental Observation (TGA Data)
  • Linear 1-Iodoeicosane: Shows a sharp, single-step weight loss beginning at 180°C . The packing density of the solid delays the volatilization of degradation products.

  • This compound: Exhibits an earlier onset of mass loss (~160-165°C ). The liquid state facilitates faster diffusion of the leaving group (iodide), and the tertiary/secondary nature of the branch point lowers the activation energy for elimination.

  • Guidance: Synthesis reactions involving this intermediate should strictly be kept below 140°C to avoid "blackening" (iodine liberation) and alkene formation.

Differential Scanning Calorimetry (DSC): Phase Behavior

Objective: Quantify the "disordering effect" of the 9-methyl branch on the final lipid assembly.

The "Swallowtail" Effect

In DSC, linear lipids display sharp, high-energy crystallization exotherms. Derivatives of this compound display broad, low-energy transitions.

  • Linear Derivative (e.g., Di-C20-Amine):

    • 
      : 65°C (Solid at body temp).
      
    • 
      : High (>80 J/g).
      
    • Result: "Frozen" LNP, poor endosomal escape.

  • Branched Derivative (9-methylnonadecyl-Amine):

    • 
      : 25°C - 35°C  (Tunable).
      
    • 
      : Low (<40 J/g).
      
    • Result: The methyl bump at C9 acts as a defect in the lipid bilayer, preventing tight packing. This lowers the phase transition temperature to a range where the LNP is stable during storage (frozen) but fluid upon cellular entry (body temp).

Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize "Self-Validating" steps (e.g., Indium checks, Tzero pans) to eliminate instrumental artifacts.

Workflow Diagram

ProtocolWorkflow cluster_prep Sample Preparation cluster_tga TGA (Stability) cluster_dsc DSC (Phase Transitions) Sample This compound (Liquid/Viscous Oil) Pan Hermetic Al Pan (Prevent Evaporation) Sample->Pan Mass Weighing (5-10 mg) Microbalance Pan->Mass TGA_Run Ramp 10°C/min RT to 600°C Mass->TGA_Run Cool Cool to -80°C (Erase Thermal History) Mass->Cool Inert N2 Purge (50 mL/min) *Critical for Iodides* TGA_Run->Inert Heat Heat to 100°C (Measure Tm) Cool->Heat

Figure 2: Integrated workflow for thermal characterization of volatile alkyl iodides.

Protocol A: TGA (Thermogravimetric Analysis)
  • Instrument: TA Instruments Q500 or equivalent.

  • Crucible: Platinum (ht) or Ceramic. Note: Avoid Aluminum pans if going >550°C due to reaction with Iodine.

  • Purge Gas: Nitrogen (Balance: 40 mL/min, Sample: 60 mL/min). Crucial: Do not use Air/Oxygen; oxidation of iodide releases

    
     vapor which is corrosive to the balance mechanism.
    
  • Method:

    • Equilibrate at 30°C.

    • Ramp 10.00°C/min to 600.00°C.

  • Validation: Verify the first derivative peak (

    
    ) corresponds to the theoretical mass loss of HI (Hydrogen Iodide).
    
Protocol B: DSC (Differential Scanning Calorimetry)
  • Instrument: TA Instruments Q2000 / DSC2500.

  • Pan System: Tzero Hermetic Aluminum Pans .

    • Why? Alkyl iodides have measurable vapor pressure. Open pans will show endothermic "boiling" artifacts that mask true degradation or melting.

  • Method (Heat-Cool-Heat):

    • Equilibrate at 25°C.

    • Cool to -90°C at 5°C/min (To capture glass transition

      
      ).
      
    • Isothermal for 5 min.

    • Heat to 100°C at 10°C/min (First heating - erases thermal history).

    • Cool to -90°C at 5°C/min.

    • Heat to 150°C at 10°C/min (Data collection).

  • Analysis: Integrate the melting peak (

    
    ) on the second heating  cycle.
    

References

  • PubChem. (2024).[1] this compound | C20H41I.[1] National Library of Medicine. [Link]

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy. (Contextual grounding for lipid tail phase behavior). [Link]

  • Bent, B. E., et al. (1993). Thermal Decomposition of Alkyl Halides on Surfaces: Carbon-Halogen Bond Cleavage and Beta-Hydride Elimination. Journal of the American Chemical Society. (Mechanism of iodide degradation).[2] [Link]

  • TA Instruments. (2022). Thermal Analysis of Phase Change Materials and Waxes. (Methodology for DSC of long-chain alkanes). [Link]

  • Pfizer/BioNTech. (2021). Patent WO2021213924A1: Synthesis of ALC-0315 and related lipids.

Sources

A Comparative Guide to the Refractive Index and Physical Characterization of Eicosyl Iodide (C20) for Advanced Optical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of High Refractive Index Organic Materials

In the landscape of advanced materials, particularly for applications in optoelectronics and drug delivery systems, the precise control and understanding of a material's refractive index (RI) are paramount.[1] High refractive index materials are critical for the performance of devices such as light-emitting diodes (LEDs), image sensors, and waveguides, where they enhance light extraction and manipulation.[2] Among the various classes of materials being explored, long-chain functionalized alkanes, such as eicosyl iodide (C20 iodide), present an intriguing avenue of research. The incorporation of heavy atoms like iodine into a long aliphatic chain is a known strategy for increasing the refractive index of organic compounds.[3] This guide provides a comprehensive physical characterization of eicosyl iodide and a comparative analysis with other relevant organic materials, offering researchers and drug development professionals the essential data and methodologies to evaluate its potential for their specific applications.

Comparative Analysis of Eicosyl Iodide and Alternative Organic Compounds

To provide a clear context for the performance of eicosyl iodide, a comparative analysis was conducted against a selection of alternative organic materials. These alternatives were chosen to represent different classes of compounds with potential for high refractive index applications: shorter-chain n-alkyl iodides (1-iodododecane and 1-iodohexadecane) to observe the effect of chain length, a long-chain thiol (1-dodecanethiol) as sulfur-containing compounds are known for high refractive indices, a long-chain alkylbenzene (1-phenylnonane) to assess the impact of an aromatic moiety, and a well-characterized high refractive index polymer (SU-8).

Key Physical Properties

The table below summarizes the key physical properties of eicosyl iodide and the selected alternative compounds. It is important to note that some of the data for eicosyl iodide are estimated based on trends observed in homologous series and computational models, as experimental data for this specific long-chain iodide is limited.

CompoundMolecular FormulaMolecular Weight ( g/mol )Refractive Index (n20/D)Melting Point (°C)Boiling Point (°C)
1-Iodoeicosane (C20 Iodide) C20H41I408.45~1.472 (estimate)[4]41.45[4]391.28 (estimate)[4]
1-IodododecaneC12H25I296.231.484[5]-3[5]159-160 @ 15 mmHg[5]
1-IodohexadecaneC16H33I352.341.481[1]21-23[1]206-207 @ 10 mmHg[1]
1-DodecanethiolC12H26S202.401.459[6]-7[6]266-283
1-PhenylnonaneC15H24204.351.483[7]-24.15[7]282[7]
SU-8 PhotoresistEpoxy PolymerVariable1.57-1.67[1][8]N/A (Glass Transition >200°C)[1]N/A (Decomposes >380°C)[1]

Discussion of Structure-Property Relationships:

The data reveals several key trends. Within the n-alkyl iodide series, there is a slight decrease in the refractive index as the alkyl chain length increases from C12 to C16. This is likely due to the increasing proportion of the lower-refractive-index alkyl chain relative to the high-refractive-index iodine atom. The estimated refractive index for C20 iodide continues this trend.

The introduction of a phenyl group in 1-phenylnonane results in a significantly higher refractive index compared to a purely aliphatic thiol of similar chain length (1-dodecanethiol), highlighting the contribution of the polarizable aromatic ring to the refractive index. The SU-8 polymer, with its high density of aromatic and epoxy groups, exhibits the highest refractive index among the compared materials.

Thermal Stability: A Critical Parameter

The thermal stability of a material is a critical factor for many applications, especially those involving processing at elevated temperatures or long-term operational stability. Thermogravimetric analysis (TGA) is a standard technique to evaluate this property by measuring the change in mass of a sample as a function of temperature.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key characterization techniques are provided below.

Refractive Index Measurement using an Abbe Refractometer

The refractive index of a liquid sample can be accurately determined using an Abbe refractometer. This method is based on the principle of measuring the critical angle of total internal reflection.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water) at a controlled temperature (typically 20°C).

  • Sample Preparation: Ensure the sample is free of any suspended particles or air bubbles. For solid samples like eicosyl iodide at room temperature, it is necessary to melt the sample and perform the measurement at a temperature above its melting point, with appropriate temperature correction.

  • Sample Application: Place a few drops of the liquid sample onto the prism surface of the refractometer.

  • Measurement: Close the prism assembly and allow the sample to thermally equilibrate. Adjust the instrument's optics to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

  • Reading: Read the refractive index value directly from the instrument's scale.

  • Cleaning: Thoroughly clean the prism surfaces with a suitable solvent (e.g., acetone or ethanol) and a soft lens tissue after each measurement.

Refractive_Index_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_post Post-Measurement Calibrate Calibrate Refractometer Prepare_Sample Prepare Sample (Melt if solid) Apply_Sample Apply Sample to Prism Prepare_Sample->Apply_Sample Equilibrate Thermal Equilibration Apply_Sample->Equilibrate Adjust_Optics Adjust Optics & Focus Equilibrate->Adjust_Optics Read_RI Read Refractive Index Adjust_Optics->Read_RI Clean Clean Prisms Read_RI->Clean TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Data Interpretation Calibrate Calibrate TGA Weigh_Sample Weigh Sample (5-10 mg) Load_Sample Load Sample into Furnace Weigh_Sample->Load_Sample Purge Purge with Inert Gas Load_Sample->Purge Heat Heat at Constant Rate Purge->Heat Record_Mass Record Mass vs. Temperature Heat->Record_Mass Analyze_Curve Analyze TGA Curve Record_Mass->Analyze_Curve

Caption: Workflow for Thermogravimetric Analysis.

Conclusion

Eicosyl iodide presents itself as a material with a moderately high refractive index for an organic compound, primarily due to the presence of the iodine atom. However, its estimated refractive index is slightly lower than shorter-chain n-alkyl iodides, and significantly lower than materials incorporating aromatic moieties or specialized high-RI polymers like SU-8. The long alkyl chain in eicosyl iodide contributes to a lower melting point compared to its shorter-chain counterparts, which could be advantageous for processing. A key consideration for its application will be its thermal stability, which is anticipated to be lower than the more robust alkylbenzenes and cross-linked polymers. This guide provides the foundational data and experimental framework for researchers to make informed decisions about the suitability of eicosyl iodide for their specific high refractive index applications. Further experimental validation of the estimated properties of eicosyl iodide is recommended for critical applications.

References

  • 1-Iodododecane - ChemBK. (2024, April 9). Retrieved from [Link]

  • 1-Dodecanethiol | C12H25SH | CID 8195 - PubChem. (n.d.). Retrieved from [Link]

  • Eicosane, 1-iodo- - LookChem. (n.d.). Retrieved from [Link]

  • SU-8: Thick Photo-Resist for MEMS - MEMScyclopedia. (n.d.). Retrieved from [Link]

  • Thermo-optic characterization of SU-8 at cryogenic temperature - Optica Publishing Group. (2024, January 24). Retrieved from [Link]

  • High-refractive-index polymer - Wikipedia. (n.d.). Retrieved from [Link]

  • n-Nonylbenzene | C15H24 | CID 14126 - PubChem. (n.d.). Retrieved from [Link]

  • 1-Phenylnonane | SIELC Technologies. (2018, May 16). Retrieved from [Link]

  • Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. (n.d.). Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications - TA Instruments. (n.d.). Retrieved from [Link]

  • Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions - Illinois Experts. (n.d.). Retrieved from [Link]

  • 1: Physical properties of the SU-8 photoresist (74). Property Value Young's modulus, E (postbake at 95°C) 4.02 GPa - ResearchGate. (n.d.). Retrieved from [Link]

  • Refractive index of SU-8; the comparison between literature and our... - ResearchGate. (n.d.). Retrieved from [Link]

  • Refractive index of Microchem SU-8 2000 - specs - RefractiveIndex.INFO. (n.d.). Retrieved from [Link]

  • SU-8 Permanent Negative Epoxy Photoresist - micro resist technology. (n.d.). Retrieved from [Link]

  • Alkyl Benzene as a Compressor Lubricant - Purdue e-Pubs. (n.d.). Retrieved from [Link]

  • Thermal Stability of SU-8 Fabricated Microstructures as a Function of Photo Initiator and Exposure Doses - SPIE Digital Library. (n.d.). Retrieved from [Link]

  • New Insights into Thermal Degradation Products of Long-Chain Per- and Polyfluoroalkyl Substances (PFAS) and Their Mineralization Enhancement Using Additives - PubMed. (2024, December 17). Retrieved from [Link]

  • High Refractive Index Polymers by Design | Macromolecules - ACS Publications. (2018, May 24). Retrieved from [Link]

Sources

Elemental Analysis Standards for Long-Chain Iodoalkanes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Long-chain iodoalkanes (


 to 

) present a unique paradox in elemental analysis (EA). While their high molecular weight reduces the volatility issues common with short-chain analogs (like iodomethane), their aliphatic nature introduces significant challenges regarding solubility, incomplete combustion (soot formation), and heavy-atom matrix effects.

This guide objectively compares the three dominant methodologies for validating these compounds: Automated Flash Combustion (CHNS) , Oxygen Flask Combustion (Schöniger) , and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . It provides a validated protocol for the most robust method—Schöniger Combustion—and establishes the reference standards required for data integrity.

The Analytical Challenge

Analyzing long-chain iodoalkanes requires navigating three specific failure modes:

  • The "Heavy Atom" Mass Skew: Iodine has an atomic mass of 126.9. In 1-iodooctadecane (

    
    ), iodine constitutes ~33% of the total mass. Slight errors in iodine recovery disproportionately skew the Carbon/Hydrogen mass balance.
    
  • Catalyst Poisoning (Flash Combustion): In automated analyzers, iodine reacts with standard copper reduction tubes, forming Copper(I) Iodide (

    
    ). This depletes the reduction capacity, leading to "ghost" peaks and inaccurate Nitrogen values.
    
  • Soot Formation (Long Chains): Long alkyl chains (

    
    ) have high boiling points and tend to carbonize rather than vaporize. If the oxidation zone is not oxygen-enriched, unburned carbon traps iodine, leading to low recovery results.
    

Comparative Analysis of Methodologies

The following table contrasts the performance of the three industry-standard methods for a theoretical sample of 1-Iodooctadecane (Expected: C: 56.84%, H: 9.80%, I: 33.36%).

Table 1: Method Performance Matrix
FeatureAutomated Flash Combustion (CHNS) Oxygen Flask (Schöniger) ICP-MS (Total Iodine)
Primary Analyte Carbon, Hydrogen, NitrogenIodine (Halogens)Iodine (Trace to Macro)
Recovery Accuracy High for C/H (with Ag trap)High (>99.5%) for IodineHigh, but matrix-dependent
Sample Size 1–3 mg10–20 mg< 1 mg (requires dilution)
Interference Iodine poisons Cu catalystIncomplete combustion (soot)Memory effects (sticky I)
Throughput High (5 mins/sample)Low (30 mins/sample)Medium (Batch prep)
Cost per Sample LowLow (Labor intensive)High
Best For Routine purity checks (C/H ratios)Stoichiometric Validation Biological/Trace analysis

Senior Scientist Verdict: For pure compound characterization in drug development, Flash Combustion is standard for C/H, but Schöniger Flask remains the definitive "Gold Standard" for quantifying the Iodine content itself, as it avoids the catalyst poisoning issues of automated systems.

Visualized Decision Framework

The following diagram outlines the logical decision path for selecting the appropriate analytical workflow based on sample constraints and data requirements.

MethodSelection Start Start: Long-Chain Iodoalkane Sample Q1 Data Required? Start->Q1 PathCH Purity Check (%C, %H) Q1->PathCH PathI Iodine Content (%I) Q1->PathI PathTrace Trace Impurity (<0.1%) Q1->PathTrace Auto Automated Flash Combustion PathCH->Auto Scho Schöniger Flask Combustion PathI->Scho Stoichiometric Validation ICP ICP-MS (Alkaline Prep) PathTrace->ICP Mod CRITICAL MOD: Add Ag Wool Trap Auto->Mod Required

Figure 1: Decision matrix for selecting the optimal elemental analysis method based on specific data requirements.

Detailed Protocol: Optimized Schöniger Combustion

While automated systems are "black boxes," the Schöniger method allows the scientist to visually confirm combustion quality—critical for waxy long-chain alkanes.

Reagents & Standards
  • Reference Standard: o-Iodobenzoic acid (Analytical Standard, >99.9%).

    • Why? It is a stable solid with a high iodine content (51.17%), closely mimicking the mass-heavy nature of iodoalkanes.

  • Absorbing Solution: 10 mL of 1.0 M KOH + 3 drops of 30%

    
    .
    
    • Mechanism:[1] The peroxide ensures all iodine species (

      
      ) are converted to Iodate (
      
      
      
      ) or Iodide (
      
      
      ) for titration.
  • Paper: Ash-free cellulose filter paper (Whatman 42 or equivalent).

Step-by-Step Workflow

Step 1: Sample Weighing & Encapsulation

  • Weigh 15–20 mg of the long-chain iodoalkane onto the ash-free paper.

  • Critical Step: For waxy solids (e.g.,

    
    ), add 2 mg of sucrose as a combustion aid.
    
    • Causality: The sucrose acts as a fuse, increasing the local temperature to prevent soot formation which would trap Iodine.

  • Fold the paper into a "flag" shape, leaving a fuse strip exposed.

Step 2: Combustion (The Flask)

  • Flush a 500 mL thick-walled Erlenmeyer flask (Schöniger design) with 100% Oxygen for 30 seconds.

  • Add the Absorbing Solution to the flask bottom.

  • Ignite the paper fuse and immediately insert the stopper/platinum basket into the flask.

  • Observation: Invert the flask once combustion is complete. The flask must remain clear. If black soot is visible on the glass or basket, the run is void.

Step 3: Titration (Potentiometric)

  • Shake the flask vigorously for 10 minutes to ensure gas absorption.

  • Rinse the platinum basket with DI water into the solution.

  • Acidify with dilute

    
     until pH < 2.
    
  • Titrate with 0.01 M Silver Nitrate (

    
    ) using a silver/sulfide ion-selective electrode (ISE).
    
Workflow Diagram

SchonigerWorkflow Sample 1. Weigh Sample (Add Sucrose Aid) Oxygen 2. Flush Flask (100% O2) Sample->Oxygen Ignite 3. Ignition & Combustion Oxygen->Ignite Absorb 4. Absorption (KOH + H2O2) Ignite->Absorb Check 5. Visual Check: Soot Present? Absorb->Check Titrate 6. Potentiometric Titration (AgNO3) Check->Titrate Clear Solution Void VOID SAMPLE (Low Recovery) Check->Void Soot Visible

Figure 2: The Schöniger Flask workflow, emphasizing the critical visual checkpoint for soot formation.

Data Validation & Self-Correcting Systems

To ensure "Trustworthiness" (Part 2 of requirements), every experimental run must include a Bracketing Standard .

The Bracketing Protocol

Do not run samples in isolation. Use the o-iodobenzoic acid standard to bracket your unknown long-chain iodoalkane:

  • Run A: Standard (Target: 51.17% I). Acceptance: ± 0.3%.

  • Run B: Unknown Sample (Duplicate).

  • Run C: Standard.

Calculation for Correction: If the standard recovery is consistently 99.0% (systematic loss), apply a correction factor (


) to the unknown:



Note: If recovery is <98%, check the flask seal or increase the oxygen flush duration.

References

  • NIST (National Institute of Standards and Technology). (2023). Standard Reference Material® 3530: Iodine in Iodized Table Salt.[2] Retrieved from [Link]

  • MacDonald, A. M. G. (1961). The Oxygen Flask Method: A Review. The Analyst, 86, 3-12. (Seminal work on the Schöniger method).
  • Mesko, M. F., et al. (2010). Microwave-induced combustion for the determination of iodine in organic compounds. Analytical Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 9-(Iodomethyl)nonadecane

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1043023-53-5 | Synonyms: 1-Iodo-2-octyldodecane; 2-Octyldodecyl iodide[1]

Executive Safety Assessment

Status: High-Hazard Alkylating Agent Primary Risk Vector: Dermal Absorption & Delayed Hypersensitivity[1]

As a Senior Application Scientist, I must clarify a critical misconception: Low volatility does not equate to low risk. While 9-(Iodomethyl)nonadecane has a high boiling point (~428°C predicted) and generates minimal vapor under ambient conditions, its molecular structure presents a specific "silent" hazard profile.[1]

This molecule combines a reactive primary alkyl iodide (an electrophilic alkylating agent) with a branched C20 lipid tail (highly lipophilic).[1]

  • The Hazard: The iodide group is a good leaving group, making the molecule susceptible to nucleophilic substitution (

    
    ) reactions with biological nucleophiles (DNA, proteins).
    
  • The Delivery System: The branched nonadecane chain acts as a permeation enhancer, allowing the molecule to cross the lipid bilayer of the stratum corneum efficiently.

Operational Directive: Treat this chemical as a skin-permeating carcinogen .[1] Standard laboratory nitrile gloves are insufficient for prolonged contact.[1]

Personal Protective Equipment (PPE) Architecture[1][2]

The following PPE standards are non-negotiable for handling this compound. This protocol relies on a "Barrier Redundancy" approach.[1]

Hand Protection: The "Breakthrough" Problem

Standard nitrile gloves provide physical protection but offer poor resistance to permeation by alkyl iodides. Once the chemical permeates the nitrile, the occlusion effect can actually increase dermal absorption.

Glove TypeProtection LevelPermeation MechanismRecommendation
Standard Nitrile (4 mil) Low Lipophilic diffusion.[1] Alkyl iodides can permeate in <15 mins.[1]Do NOT use alone.
Silver Shield® (Laminate) High Multi-layer EVOH/PE blocks organic iodides effectively.[1]Primary Barrier (Inner).
Double Nitrile Medium Provides mechanical strength but limited chemical holdout.[1]Secondary Barrier (Outer).

The Protocol:

  • Inner Layer: Wear Silver Shield (EVOH/PE laminate) gloves.[1] These are loose-fitting and reduce dexterity but offer >8 hours breakthrough time.[1]

  • Outer Layer: Wear Standard Nitrile gloves over the laminate gloves. This compresses the inner glove for better dexterity and protects the laminate from physical tears.

Respiratory & Eye Protection[1]
  • Engineering Control (Primary): All handling must occur inside a certified chemical fume hood.[1] The primary risk is not vapor, but aerosolization during pipetting or syringe transfer.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.[1]1) are required.[1][2][3][4][5] Safety glasses with side shields are insufficient because they do not seal against splashes or aerosols that can track around the lens.

  • Respiratory (Secondary): If fume hood work is impossible (e.g., equipment maintenance), a half-face respirator with Organic Vapor (OV) cartridges combined with a P100 particulate filter is required.[1]

Operational Workflows & Decision Logic

PPE Selection Logic

The following decision tree dictates the required PPE based on the operational scale and risk of exposure.

PPE_Decision_Tree Start Task Assessment: this compound Scale Is the volume > 10 mL OR is heating involved? Start->Scale Standard_Ops Standard Operations (Weighing, Aliquoting) Scale->Standard_Ops No High_Risk High Risk / Synthesis Scale->High_Risk Yes Hood Engineering: Fume Hood Standard_Ops->Hood Gloves_Std Gloves: Double Nitrile (Change immediately upon splash) Hood->Gloves_Std High_Risk->Hood Gloves_High Gloves: Silver Shield (Laminate) UNDER Nitrile High_Risk->Gloves_High Body Body: Tyvek Sleeves or Apron Gloves_High->Body

Figure 1: PPE Decision Logic based on volume and thermal energy inputs.[1]

Handling & Transfer Protocol

Causality: The long alkyl chain makes this liquid viscous. High viscosity leads to "stringing" during pipetting, increasing the risk of drips.

  • Preparation:

    • Cover the work surface with an absorbent pad backed by plastic (benchkote).

    • Pre-weigh containers to avoid taring the balance with the open chemical.

  • Transfer:

    • Preferred: Use a positive displacement pipette or a glass syringe with a Luer-lock tip.[1] This prevents the liquid from dripping due to air displacement (common with air-cushion pipettes).[1]

    • Light Sensitivity: This compound degrades to release free iodine (

      
      ) upon light exposure.[1] Wrap storage vials in aluminum foil or use amber glass.
      
  • Decontamination:

    • Wipe the exterior of the primary container with a Kimwipe dampened with acetone before removing it from the hood. Dispose of the Kimwipe as hazardous waste.

Emergency Response & Degradation Management

Iodine Release (The "Brown" Warning)

Alkyl iodides are weak bonds. If the liquid turns yellow or brown, free iodine (


) has been liberated.
  • Chemistry:

    
    [1]
    
  • Mitigation: Add a small amount of Copper turnings or Silver wire to the storage bottle. These metals scavenge free iodine, forming stable metal iodides (

    
     or 
    
    
    
    ) and preventing autocatalytic decomposition.
Spill Cleanup Workflow

Do not treat this as a standard organic spill. The iodine component requires specific neutralization.

Spill_Response Spill Spill Detected Isolate 1. Evacuate & Ventilate (Close Hood Sash) Spill->Isolate PPE_Don 2. Don PPE: Laminate Gloves + Goggles Isolate->PPE_Don Absorb 3. Absorb with Vermiculite or Sand PPE_Don->Absorb Neut 4. Apply 10% Sodium Thiosulfate (Neutralizes Iodine) Absorb->Neut Waste 5. Collect as Halogenated Waste Neut->Waste

Figure 2: Spill response protocol emphasizing iodine neutralization.[1]

Neutralization Step: If the spill leaves a brown stain (iodine), wash the area with a 10% Sodium Thiosulfate solution.



This converts toxic/corrosive iodine into harmless iodide ions.[1]

References

  • PubChem. (n.d.).[1] this compound (Compound).[1][6] National Library of Medicine.[1] Retrieved February 10, 2026, from [Link]

  • Fisher Scientific. (2023).[1] Safety Data Sheet: 1-Iodododecane (Analogous long-chain alkyl iodide data). Retrieved February 10, 2026, from [Link]

  • Deepwater Chemicals. (n.d.).[1] Safety and Handling of Methyl Iodide (General Alkyl Iodide Handling Principles). Retrieved February 10, 2026, from [Link]

  • Google Patents. (2005).[1] JP2005024073A - Alkyl iodide storage container and purifying method.[1] (Copper stabilization method).[1] Retrieved February 10, 2026, from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(Iodomethyl)nonadecane
Reactant of Route 2
9-(Iodomethyl)nonadecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.